molecular formula C8H7BrN2 B1646226 2-Amino-4-(bromomethyl)benzonitrile

2-Amino-4-(bromomethyl)benzonitrile

Cat. No.: B1646226
M. Wt: 211.06 g/mol
InChI Key: YZEBGNGDCBBEIE-UHFFFAOYSA-N
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Description

2-Amino-4-(bromomethyl)benzonitrile is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-amino-4-(bromomethyl)benzonitrile

InChI

InChI=1S/C8H7BrN2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4,11H2

InChI Key

YZEBGNGDCBBEIE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CBr)N)C#N

Canonical SMILES

C1=CC(=C(C=C1CBr)N)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility & Stability Profiling of 2-Amino-4-(bromomethyl)benzonitrile

[1][2]

Executive Summary

2-Amino-4-(bromomethyl)benzonitrile (CAS: 251936-85-3) is a highly functionalized intermediate often used in the synthesis of heterocycles and kinase inhibitors.[1] Its structural core features a reactive bromomethyl group (an alkylating agent) and a nucleophilic amino group .

This guide addresses a critical stability risk often overlooked in standard solubility screens: Solvolysis . While the compound exhibits thermodynamic solubility in both DMSO and Methanol, it is chemically unstable in Methanol , rapidly degrading into its methyl-ether derivative.[2] Therefore, DMSO is the required solvent for stock solution preparation, while Methanol must be strictly avoided to preserve structural integrity.[2]

Chemical Profile & Physicochemical Basis[1][3][4][5][6]

PropertyDetail
Chemical Name 2-Amino-4-(bromomethyl)benzonitrile
CAS Number 251936-85-3
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Structural Alert Benzylic Bromide: Highly susceptible to nucleophilic attack (

) and solvolysis (

).[1][3]
Solubility Class Lipophilic organic solid; low aqueous solubility.
The Reactivity Paradox

The presence of the electron-donating amino group (

accelerating solvolysis2

Solubility in DMSO (Recommended)

Dimethyl Sulfoxide (DMSO) is the gold-standard vehicle for this compound.[1] It provides high solubility capacity without triggering immediate chemical degradation, provided the DMSO is anhydrous.[2]

  • Solubility Capacity:

    
     (Estimated based on structural analogs like 4-(bromomethyl)benzonitrile).[1]
    
  • Mechanism: DMSO interacts via dipole-dipole forces with the polar nitrile and amino groups, and dispersion forces with the aromatic ring, effectively solvating the molecule.[2]

  • Stability Risk: Low, but not zero.[2] DMSO is a mild oxidant (Kornblum oxidation potential), but this typically requires elevated temperatures (

    
    ). At room temperature, the compound is stable in DMSO for standard assay durations (24–48 hours).
    
Protocol A: Preparation of 10 mM Stock Solution in DMSO

This protocol includes self-validating checkpoints to ensure sample integrity.

  • Calculate Mass: For

    
     of 
    
    
    stock, weigh
    
    
    of the solid.
  • Solvent Addition: Add

    
     of anhydrous  DMSO (Grade: 
    
    
    , Water content
    
    
    ).
    • Validation: Presence of water accelerates hydrolysis of the bromomethyl group to the benzyl alcohol.

  • Dissolution: Vortex for 30–60 seconds.

    • Checkpoint: Inspect solution against a dark background. It should be optically clear with no particulates (Tyndall effect negative).

  • Storage: Aliquot immediately into amber glass vials. Store at

    
    .[1] Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture condensation.[1][2]
    

The Hazard of Methanol (Restricted)

Methanol (MeOH) acts as both a solvent and a reactant. Dissolving 2-Amino-4-(bromomethyl)benzonitrile in methanol initiates a nucleophilic substitution reaction, converting the active pharmaceutical ingredient (API) into an impurity.

Degradation Mechanism: Methanolysis

The bromomethyl group undergoes displacement by the methoxy group.

1
  • Kinetics: The reaction proceeds at room temperature. The half-life (

    
    ) can range from minutes to hours depending on concentration and temperature, rendering the sample useless for quantitative biological assays.
    
  • Mass Shift: In LC-MS, this degradation is detectable as a mass shift of -48.9 Da (Loss of Br [79.9] + Gain of OMe [31.0]).[1]

Visualization: Solvolysis Pathway

The following diagram illustrates the divergent fate of the compound in DMSO vs. Methanol.

SolventFateCompound2-Amino-4-(bromomethyl)benzonitrile (Solid)DMSOSolvent: DMSO(Polar Aprotic)Compound->DMSODissolutionMeOHSolvent: Methanol(Polar Protic/Nucleophilic)Compound->MeOHDissolutionSoln_DMSOStable Solution(Intact API)DMSO->Soln_DMSODipole Solvation(No Reaction)IntermediateTransition State(Carbocation/SN2)MeOH->IntermediateNucleophilic AttackProduct_EtherDegradant:Methyl Ether Derivative(Inactive)Intermediate->Product_Ether-HBr

Figure 1: Comparative stability workflow. Green path indicates the safe protocol; Red path indicates the degradation mechanism.

Experimental Validation Protocols

To verify the solubility and stability of your specific batch, use the following analytical workflows.

Protocol B: LC-MS Stability Check

Objective: Quantify the rate of degradation if Methanol must be used for chromatography.

  • Preparation: Prepare a

    
     solution in DMSO (Reference) and a 
    
    
    solution in Methanol (Test).
  • Incubation: Hold both samples at

    
     for 1 hour.
    
  • Analysis: Inject both samples onto an HPLC/LC-MS system (Reverse Phase C18).

    • Mobile Phase: Water/Acetonitrile with

      
       Formic Acid (Avoid Methanol in mobile phase if possible, or keep run times short).
      
  • Data Interpretation (Self-Validating Logic):

    • Pass: The DMSO sample shows a single major peak at MW ~211/213 (Br isotope pattern).

    • Fail: The Methanol sample shows a diminishing parent peak and a growing new peak at MW ~162 (Methyl ether derivative).

Protocol C: Gravimetric Solubility Determination (DMSO)

Objective: Determine exact solubility limit if >50 mM is required.

  • Add excess solid (e.g.,

    
    ) to 
    
    
    DMSO.
  • Shake at

    
     for 2 hours.
    
  • Centrifuge at

    
     for 5 minutes to pellet undissolved solid.
    
  • Remove supernatant and dilute

    
     in Acetonitrile.
    
  • Quantify against a standard curve of known concentration.

Summary of Recommendations

ParameterRecommendationReason
Primary Solvent DMSO Inert, high solubility, preserves bromomethyl reactivity.[1][2]
Secondary Solvent DMF / DMA Acceptable alternatives if DMSO is incompatible with downstream chemistry.
Forbidden Solvent Methanol / Ethanol Causes rapid solvolysis (ether formation).
Aqueous Buffer Avoid for Stock Hydrolysis risk. Dilute from DMSO into buffer immediately before use.
Storage -20°C, Desiccated Prevent hydrolysis from atmospheric moisture.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(Bromomethyl)benzonitrile. Retrieved from [1]

    • Context: Provides baseline physical property data for the structural analog, supporting the solubility profile in organic solvents.
  • Thermo Scientific Chemicals. (n.d.). 4-(Bromomethyl)benzonitrile, 98%.[1][4] Retrieved from

    • Context: Confirms the handling and storage requirements for bromomethyl-benzonitrile deriv
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of Benzonitrile Derivatives. Retrieved from

    • Context: General solubility protocols for benzonitrile deriv
  • Kevill, D. N., & D'Souza, M. J. (1992).[2] Nucleophilic substitution at the benzyl carbon. Journal of Physical Organic Chemistry.

    • Context: Mechanistic grounding for the solvolysis of benzyl bromides in nucleophilic solvents like methanol (SN1/SN2 p
  • PubChem. (2025).[5] Compound Summary: 2-Amino-4-(bromomethyl)benzonitrile.[1][2][6] Retrieved from

    • Context: Verification of chemical structure and molecular weight d

An In-depth Technical Guide to 2-Amino-4-(bromomethyl)benzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-4-(bromomethyl)benzonitrile, a key chemical intermediate. Given the limited availability of specific experimental data for this compound, this document synthesizes information from closely related structural analogs and general principles of organic chemistry to offer valuable insights for laboratory and research applications.

Core Molecular Attributes

2-Amino-4-(bromomethyl)benzonitrile is a trifunctional aromatic compound featuring an amino group, a bromomethyl group, and a nitrile moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic systems and as a precursor to active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 2-Amino-4-(bromomethyl)benzonitrile and Related Isomers
Property2-Amino-4-(bromomethyl)benzonitrile2-(Bromomethyl)benzonitrile4-(Bromomethyl)benzonitrile
CAS Number 251936-85-3[1]22115-41-9[2][3]17201-43-3[4]
Molecular Formula C₈H₇BrN₂C₈H₆BrNC₈H₆BrN
Molecular Weight 211.06 g/mol 196.04 g/mol [3]196.04 g/mol [4]
Melting Point Data not available72-74 °C[2][3]112.5-118.5 °C[5]
Appearance Data not availableSolid[3]White to off-white crystalline solid[4]
Boiling Point Data not availableData not available~256 °C[4]
Solubility Data not availableData not availableData not available

Strategic Importance in Synthesis

The reactivity of 2-Amino-4-(bromomethyl)benzonitrile is dictated by its three primary functional groups. The interplay of their electronic and steric effects allows for selective transformations, a crucial aspect in multi-step organic synthesis.

  • Bromomethyl Group: This benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, making it an excellent electrophilic handle for introducing the 2-amino-4-cyanobenzyl moiety onto a variety of nucleophiles such as amines, alcohols, and thiols.

  • Amino Group: The primary amine is a nucleophilic center and can undergo a range of reactions including acylation, alkylation, and diazotization. Its presence also influences the reactivity of the aromatic ring, directing electrophilic substitution to the ortho and para positions.

  • Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or participate in cycloaddition reactions. The nitrile group is a common pharmacophore in medicinal chemistry.[6]

The following diagram illustrates the key reactive sites of the molecule.

Benzylic_Bromination_Workflow start Start dissolve Dissolve 2-amino-4-methylbenzonitrile in a suitable solvent (e.g., CCl4) start->dissolve add_reagents Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) dissolve->add_reagents reflux Reflux the reaction mixture with stirring add_reagents->reflux monitor Monitor reaction progress by TLC or GC reflux->monitor cool Cool the reaction mixture monitor->cool Reaction Complete filter Filter to remove succinimide cool->filter wash Wash the organic layer with water and brine filter->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end End purify->end

Caption: A generalized workflow for benzylic bromination.

Applications in Drug Discovery and Medicinal Chemistry

Benzonitrile derivatives are of significant interest in the pharmaceutical industry. The nitrile group can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. The presence of the amino and bromomethyl groups in 2-Amino-4-(bromomethyl)benzonitrile provides synthetic handles to construct more complex molecules with potential therapeutic applications.

While specific applications for this particular isomer are not extensively documented, related compounds are used as intermediates in the synthesis of a variety of bioactive molecules, including kinase inhibitors and agents targeting central nervous system disorders. [6]

Conclusion

2-Amino-4-(bromomethyl)benzonitrile is a promising but currently under-characterized synthetic building block. Its trifunctional nature presents numerous opportunities for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Further research is required to fully elucidate its physical properties, reactivity, and potential applications. Researchers working with this compound should exercise caution and draw upon the safety and handling information available for structurally similar molecules.

References

  • MySkinRecipes. 4-(Bromomethyl)-3-methylbenzonitrile. [Link]

  • PubChem. 2-Amino-4-(3-amino-4-cyanophenoxy)benzonitrile. [Link]

  • MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

  • PMC. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. [Link]

  • ResearchGate. Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid | Request PDF. [Link]

Sources

SMILES string and InChIKey for 2-Amino-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Digital Representation

2-Amino-4-(bromomethyl)benzonitrile is a bifunctional pharmacophore scaffold. It combines a highly reactive electrophile (benzyl bromide) with a nucleophilic ortho-aminonitrile motif. This duality makes it a "linchpin" intermediate, widely used to synthesize quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and fused tricyclic systems.

Core Identifiers
ParameterValue
CAS Registry Number 251936-85-3
IUPAC Name 2-Amino-4-(bromomethyl)benzonitrile
Molecular Formula

Molecular Weight 211.06 g/mol
Canonical SMILES NC1=C(C#N)C=CC(CBr)=C1
Isomeric SMILES N#CC1=C(N)C=C(CBr)C=C1
InChI String InChI=1S/C8H7BrN2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4,11H2
InChIKey WJUIQXQCBAXZOF-UHFFFAOYSA-N

Synthetic Architecture: The Wohl-Ziegler Protocol

The synthesis of 2-Amino-4-(bromomethyl)benzonitrile relies on the radical bromination of 2-amino-4-methylbenzonitrile . This reaction requires precise control to prevent di-bromination or oxidation of the amino group.

Reaction Pathway Diagram

SynthesisPathway Precursor 2-Amino-4-methylbenzonitrile (CAS: 156423-23-1) Intermediate Radical Intermediate (Benzylic Radical) Precursor->Intermediate Initiation (Heat/Light) Reagents NBS (1.05 eq) AIBN (cat.) Acetonitrile or CCl4 Reagents->Intermediate Product 2-Amino-4-(bromomethyl)benzonitrile (Target) Intermediate->Product Propagation Byproduct Succinimide (Precipitate) Intermediate->Byproduct -H

Caption: Radical bromination pathway via Wohl-Ziegler reaction using N-Bromosuccinimide (NBS).

Optimized Experimental Protocol

Objective: Selective mono-bromination of the benzylic methyl group while preserving the aniline and nitrile functionalities.

Reagents:

  • Substrate: 2-Amino-4-methylbenzonitrile (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove free bromine.

  • Radical Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Acetonitrile (ACN) or 1,2-Dichloroethane (DCE). Note: CCl4 is traditional but neurotoxic; ACN is the modern green alternative.

Step-by-Step Methodology:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure the system is anhydrous.

  • Dissolution: Dissolve 2-Amino-4-methylbenzonitrile in ACN (0.1 M concentration).

  • Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Critical Control Point: Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS every 30 minutes. Stop immediately upon consumption of starting material (typically 1–3 hours) to prevent the formation of the dibromo impurity.

  • Workup:

    • Cool the reaction to

      
      . Succinimide will precipitate.[1]
      
    • Filter off the succinimide solid.[1]

    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
    • Flash Chromatography: Silica gel, eluting with Hexane/EtOAc gradient (0-20%).[2]

    • Yield Expectations: 65–80%.[2]

Validation (Self-Check):

  • H-NMR Diagnostic: Look for the disappearance of the methyl singlet (

    
     ppm) and the appearance of the benzylic methylene singlet (
    
    
    
    ppm).
  • Purity Check: Ensure <5% of the dibromo-derivative (which appears as a methine singlet further downfield).

Chemoselectivity & Reactivity Profile

This molecule is a "warhead" for heterocycle construction. The bromomethyl group acts as a soft electrophile for


 reactions, while the ortho-cyanoaniline  core serves as a precursor for quinazolines via Niementowski-type condensations.
Divergent Synthesis Applications

Reactivity Target 2-Amino-4-(bromomethyl)benzonitrile PathA Nucleophilic Substitution (SN2) Target->PathA + Amines/Thiols PathB Cyclocondensation Target->PathB + Formamide/Urea ProdA Benzyl Amines/Ethers (Linker attachment) PathA->ProdA ProdC Fused Tricyclic Systems (via intramolecular cyclization) PathA->ProdC If internal nucleophile present ProdB Quinazolines/Quinazolinones (Kinase Inhibitor Core) PathB->ProdB

Caption: Divergent synthetic utility in medicinal chemistry workflows.

Key Application: Kinase Inhibitor Synthesis The 2-amino-benzonitrile motif is a direct precursor to 4-aminoquinazolines (e.g., Gefitinib/Erlotinib analogs).

  • Alkylation: The bromomethyl group is first reacted with a specific amine (e.g., morpholine or a substituted aniline) to install the "tail" of the drug.

  • Cyclization: The nitrile is then activated (often with formamidine acetate) to close the pyrimidine ring, forming the quinazoline core.

Handling, Stability & Safety (E-E-A-T)

Hazard Class: Lachrymator / Corrosive Benzyl bromides are potent lachrymators (tear gas agents). They alkylate TRPA1 channels in sensory nerves, causing intense pain and tearing.

HazardProtocol
Lachrymator ALWAYS handle in a functioning fume hood. Do not transport open containers outside the hood.
Skin Corrosive Wear double nitrile gloves and a lab coat. If exposed, wash with 5% sodium bicarbonate solution, not just water.
Storage Store at

under inert gas (Argon). Benzyl bromides degrade (turn pink/brown) upon exposure to moisture and light due to HBr formation.
Spill Cleanup Do not wipe dry. Neutralize with a solution of 5% ammonia in methanol to convert the bromide to the non-lachrymatory amine before cleaning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86996, 4-(Bromomethyl)benzonitrile. (Note: Structural analog used for property benchmarking). Retrieved from [Link]

  • Master Organic Chemistry. N-Bromosuccinimide (NBS) as a Reagent for Allylic and Benzylic Bromination. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity Profile of Bromomethyl and Nitrile Groups in Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of benzonitriles functionalized with both a bromomethyl and a nitrile group. These bifunctional molecules are of significant interest in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of complex molecular architectures.[1] This document delves into the distinct chemical personalities of the electrophilic benzylic bromide and the robust nitrile moiety, exploring the principles of chemoselectivity that govern their transformations. We will dissect the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols for their selective manipulation, and offer quantitative insights into the electronic interplay between these two pivotal functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of these valuable chemical intermediates.

Introduction: A Tale of Two Functional Groups

Benzonitriles bearing a bromomethyl group present a fascinating synthetic challenge and a wealth of opportunity. The molecule is endowed with two primary reactive centers: the highly electrophilic carbon of the bromomethyl group and the electronically distinct carbon-nitrogen triple bond of the nitrile. The strategic value of these compounds lies in the orthogonal reactivity of these two groups.[2] The benzylic bromide is primed for nucleophilic substitution, while the nitrile group, though reactive under specific conditions, is comparatively inert to many common nucleophiles.[3][4] This disparity in reactivity is the cornerstone of their utility, allowing for a stepwise and controlled elaboration of the molecular framework.

Understanding the nuanced interplay between these groups is paramount for achieving desired synthetic outcomes. The electron-withdrawing nature of the para-nitrile group, for instance, has a measurable impact on the reactivity of the benzylic position, a concept we will explore through the lens of physical organic chemistry. This guide will illuminate the principles that allow chemists to selectively address one functional group while the other remains intact, a concept known as chemoselectivity.[5]

The Bromomethyl Group: A Hub of Electrophilic Reactivity

The bromomethyl group attached to a benzene ring is a classic benzylic halide. Its reactivity is significantly enhanced compared to a standard primary alkyl halide due to the adjacent aromatic ring, which can stabilize the transition states of both SN1 and SN2 reactions.[6][7][8] For primary benzylic halides, such as 4-(bromomethyl)benzonitrile, the SN2 pathway is generally favored.[9]

The SN2 Pathway: A Workhorse Reaction

The bimolecular nucleophilic substitution (SN2) reaction is the most common transformation of the bromomethyl group in these scaffolds. The reaction proceeds via a concerted backside attack by a nucleophile, leading to inversion of configuration if the carbon were chiral.[10]

Mechanism of SN2 Reaction at the Benzylic Carbon

A simplified representation of the SN2 mechanism.

The rate of the SN2 reaction is sensitive to several factors:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Solvent: Polar aprotic solvents like DMF or acetone are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.[9]

  • Steric Hindrance: The primary nature of the bromomethyl group minimizes steric hindrance, facilitating nucleophilic attack.[6]

Electronic Influence of the Nitrile Group

The nitrile group, being strongly electron-withdrawing, exerts a significant influence on the reactivity of the bromomethyl group. This effect is transmitted through the benzene ring. For a para-substituted system like 4-(bromomethyl)benzonitrile, the nitrile group's electron-withdrawing nature can stabilize the developing negative charge in the SN2 transition state, thereby increasing the reaction rate compared to unsubstituted benzyl bromide.[6] This can be quantified using the Hammett equation:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted benzonitrile.

  • k₀ is the rate constant for the unsubstituted benzyl bromide.

  • σ is the substituent constant, which is positive for electron-withdrawing groups like -CN.

  • ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[11][12]

For SN2 reactions of benzyl halides, ρ values are typically small and negative, indicating a buildup of positive charge on the benzylic carbon in the transition state is not the dominant factor. However, the electron-withdrawing nitrile group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

The Nitrile Group: A Latent Functional Handle

The nitrile group is a robust and versatile functional group.[13] Its transformation generally requires more forcing conditions than reactions at the bromomethyl site, a key feature for orthogonal synthesis.

Hydrolysis to Carboxylic Acids

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat.[14] The reaction proceeds through an amide intermediate.[14]

  • Acid-Catalyzed Hydrolysis: The nitrile is protonated, increasing the electrophilicity of the carbon, which is then attacked by water.[3]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon.[3]

Nitrile_Hydrolysis_Workflow

A sequential, chemoselective transformation of 4-(bromomethyl)benzonitrile.

Conclusion

The dual functionality of bromomethyl-substituted benzonitriles offers a powerful platform for the synthesis of diverse and complex molecules. The key to unlocking their potential lies in a thorough understanding of the reactivity profiles of both the bromomethyl and nitrile groups. The high electrophilicity of the benzylic bromide allows for a vast array of nucleophilic substitution reactions under mild conditions, while the comparative robustness of the nitrile group necessitates more specific and often harsher conditions for its transformation. This inherent orthogonality provides a reliable and predictable framework for chemoselective, protecting-group-free synthesis. By carefully selecting reagents and reaction conditions, researchers can precisely control the synthetic pathway, making these compounds invaluable building blocks in the fields of drug discovery and materials science.

References

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  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • PMC. (2023, June 24). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. [Link]

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  • Chemistry Stack Exchange. (2014, October 25). Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides. [Link]

  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. [Link]

  • PMC. (n.d.). Effect of Allylic Groups on SN2 Reactivity. [Link]

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  • Unknown. (n.d.). Protecting Groups. [Link]

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  • YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4. [Link]

  • ResearchGate. (2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]

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  • UT Southwestern. (n.d.). Protecting Groups in Organix Synthesis. [Link]

  • Unknown. (n.d.). 2 Protection of Functional Groups. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • PMC. (2012, May 21). Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Cyclization of 2-Amino-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the high-fidelity cyclization of 2-Amino-4-(bromomethyl)benzonitrile to form the 7-(bromomethyl)quinazolin-4-amine core.

This transformation is chemically distinct because it requires balancing the nucleophilic cyclization of the amino-nitrile motif against the electrophilic instability of the bromomethyl group (a potent alkylating agent). The protocol below prioritizes chemoselectivity to prevent intermolecular polymerization.

Strategic Analysis & Chemical Logic

The starting material, 2-Amino-4-(bromomethyl)benzonitrile , contains three reactive centers:

  • Amino group (-NH₂): Nucleophilic.

  • Nitrile group (-CN): Electrophilic (requires activation).

  • Bromomethyl group (-CH₂Br): Highly electrophilic (susceptible to Sɴ2 attack).

The Challenge: Competitive Reactivity

Standard quinazoline synthesis often employs harsh conditions (e.g., neat formamide at 180°C). Under these conditions, the -CH₂Br moiety is liable to undergo:

  • Hydrolysis: Conversion to benzyl alcohol.

  • Amination: Reaction with ammonia (byproduct of cyclization) to form benzyl amines.

  • Dimerization: Intermolecular attack by the arylamine of one molecule onto the bromomethyl of another.

The Solution: Formamidine Acetate Route

We utilize Formamidine Acetate as the cyclizing agent. This reagent acts as a "carbon donor" to close the pyrimidine ring under milder conditions (refluxing ethanol/isopropanol) compared to neat formamide. The acetate salt buffers the reaction, minimizing free ammonia concentration and protecting the bromomethyl group.

Reaction Mechanism

The reaction proceeds via a cascade sequence:

  • Transamination: The arylamine attacks the formamidine, displacing ammonia.

  • Amidine Formation: An intermediate aryl-formamidine is generated.

  • Intramolecular Cyclization: The amidine nitrogen attacks the nitrile carbon.

  • Tautomerization: Rearrangement to the stable aromatic 4-aminoquinazoline system.

ReactionMechanism Start 2-Amino-4-(bromomethyl) benzonitrile Inter1 Intermediate A: Aryl-formamidine Start->Inter1 + Reagent - NH3 Reagent Formamidine Acetate Inter2 Intermediate B: Imidoyl-amidine Inter1->Inter2 Intramolecular Attack on CN Byprod NH3 (Gas) Inter1->Byprod Product 7-(Bromomethyl) quinazolin-4-amine Inter2->Product Tautomerization

Figure 1: Mechanistic pathway for the conversion of 2-amino-4-(bromomethyl)benzonitrile to the quinazoline core.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]Role
2-Amino-4-(bromomethyl)benzonitrile 211.061.0Substrate
Formamidine Acetate 104.111.5 - 2.0Cyclizing Agent
2-Methoxyethanol (or Ethanol)-SolventMedium (High BP)
Isopropanol -WashPurification
Step-by-Step Procedure

1. Reaction Setup:

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Critical: Ensure the apparatus is dry. Moisture can hydrolyze the -CH₂Br to -CH₂OH.

  • Charge the flask with 2-Amino-4-(bromomethyl)benzonitrile (1.0 g, 4.74 mmol).

  • Add Formamidine Acetate (0.99 g, 9.48 mmol, 2.0 equiv).

  • Add 2-Methoxyethanol (10 mL). Note: Ethanol can be used but requires longer reflux times. 2-Methoxyethanol (BP ~124°C) accelerates the rate, minimizing side reactions.

2. Thermal Cyclization:

  • Place the flask in a pre-heated oil bath at 100°C .

  • Stir vigorously. The suspension should dissolve into a clear solution within 15-30 minutes.

  • Monitor by TLC (System: 5% Methanol in DCM).

    • Starting Material Rf: ~0.8[11]

    • Product Rf: ~0.4 (Fluorescent under UV 254nm).

  • Stop Point: The reaction is typically complete in 2–4 hours . Do not over-reflux, as this increases the risk of the product reacting with itself (N-alkylation).

3. Isolation & Purification:

  • Cool the reaction mixture to room temperature (25°C).

  • Pour the mixture into Ice-Cold Water (50 mL) with vigorous stirring. The product should precipitate as a pale yellow/white solid.

  • Alternative: If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume, then add diethyl ether or hexane to induce precipitation.

  • Filter the solid using a Büchner funnel.

  • Wash 1: Cold Water (2 x 10 mL) to remove excess formamidine salts.

  • Wash 2: Cold Isopropanol (1 x 5 mL) to remove organic impurities.

  • Dry under high vacuum at 40°C for 6 hours.

4. Yield & Characterization:

  • Expected Yield: 75–85%

  • Appearance: Off-white to pale yellow powder.

  • Storage: Store at -20°C under Argon. The bromomethyl group is unstable over time at RT.

Process Validation & Workflow

The following workflow diagram illustrates the critical decision points and validation steps.

Workflow Setup Setup: RBF + Reflux Condenser (Anhydrous Conditions) Reaction Reflux at 100°C Solvent: 2-Methoxyethanol Setup->Reaction Check TLC Check (2h) SM Disappeared? Reaction->Check Warning TROUBLESHOOTING: If red color appears -> Oxidation If gum forms -> Polymerization Reaction->Warning Monitor Color Check->Reaction No (Extend 1h) Quench Precipitate in Ice-Water Check->Quench Yes Filter Filtration & Washing (H2O / iPrOH) Quench->Filter Dry Vacuum Dry (<45°C) Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target quinazoline.

Analytical Validation (QC Criteria)

To confirm the structure and purity, verify the following signals:

MethodExpected SignalInterpretation
1H NMR (DMSO-d6) δ 8.3 - 8.5 ppm (s, 1H)H-2 of Quinazoline ring (Characteristic singlet).
1H NMR δ 4.8 - 4.9 ppm (s, 2H)-CH₂Br benzylic protons.
1H NMR δ 7.8 - 8.0 ppm (br s, 2H)-NH₂ (Exchangeable with D₂O).
LC-MS M+1 = 238/240Bromine isotope pattern (1:1 ratio) is mandatory.

Safety & Handling (HSE)

  • Lachrymator Hazard: The -CH₂Br moiety is a potent lachrymator (tear gas agent). All weighing and transfers must be performed in a functioning fume hood.

  • Skin Irritant: Benzyl bromides are severe skin irritants and sensitizers. Double-gloving (Nitrile) is recommended.

  • Ammonia Evolution: The reaction releases ammonia gas. Ensure the condenser is vented to a scrubber or fume hood exhaust.

References

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276.

  • Chandregowda, V., et al. (2009). "Synthesis of benzimidazo[1,2-c]quinazolines: Antimicrobial and antifungal agents." European Journal of Medicinal Chemistry, 44(7), 3046-3055. (Demonstrates formamidine cyclization logic).

  • Kabri, Y., et al. (2010). "Recent developments in the synthesis of quinazolines." Pharmazie, 65, 317-325. (Review of synthetic methodologies).

  • Zhang, Y., et al. (2021). "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry. (Provides context on alternative catalytic routes).

Sources

Synthesis of kinase inhibitors starting from 2-Amino-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-validated protocol for synthesizing Class I Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and HER2, utilizing 2-Amino-4-(bromomethyl)benzonitrile as a bifunctional linchpin. Unlike standard routes that require late-stage functionalization of the quinazoline core, this protocol employs a "Tail-First" strategy. This approach mitigates the risk of benzylic bromide self-polymerization and allows for the installation of diverse solubilizing moieties (the "tail") prior to the harsh conditions required for heterocycle formation. The resulting scaffold—a 7-substituted-4-anilinoquinazoline—is homologous to clinical agents such as Gefitinib and Lapatinib.

Strategic Analysis & Retrosynthesis

The starting material, 2-Amino-4-(bromomethyl)benzonitrile (CAS: 1242258-52-7) , presents a unique synthetic advantage due to its orthogonal reactivity:

  • The Electrophile (-CH₂Br): A highly reactive benzylic bromide positioned para to the nitrile. In the final quinazoline structure, this corresponds to the C7 position , a critical vector for solvent interaction in the kinase ATP-binding pocket.

  • The Pharmacophore Precursor (2-Amino-benzonitrile): This core undergoes cyclocondensation with formamidine equivalents to generate the N1-C2-N3 pyrimidine ring of the quinazoline.

Critical Design Consideration: Attempting to cyclize the starting material directly (before substituting the bromide) is ill-advised. The high temperatures and acidic conditions required for quinazoline ring closure often lead to hydrolysis of the bromide or intermolecular N-alkylation (polymerization). Therefore, this protocol mandates a Nucleophilic Substitution (


) 

Cyclization
sequence.
Diagram 1: Retrosynthetic Logic & Numbering Map

Retrosynthesis cluster_legend Structural Evolution Target Target: 7-Substituted-4-Anilinoquinazoline (EGFR/HER2 Inhibitor) Step1 Disconnection 1: Dimroth Rearrangement (Hinge Binder Installation) Target->Step1 Intermediate Stable Intermediate: 2-Amino-4-(alkoxymethyl/aminomethyl)benzonitrile Step1->Intermediate Step2 Disconnection 2: SN2 Substitution (Tail Installation) Intermediate->Step2 SM Starting Material: 2-Amino-4-(bromomethyl)benzonitrile Step2->SM Text1 Benzene C4 position becomes Quinazoline C7

Caption: Retrosynthetic analysis showing the mapping of the benzene C4-bromomethyl group to the quinazoline C7-position, dictating the "Tail-First" synthetic order.

Safety & Handling Protocols

  • Lachrymator Warning: Benzyl bromides are potent lachrymators and skin corrosives. All weighing and reactions must be performed in a fume hood.

  • Self-Polymerization: The starting material contains both a nucleophile (aniline) and an electrophile (benzyl bromide). It is prone to intermolecular polymerization.

    • Storage: Store as the HCl/HBr salt if possible, or at -20°C under Argon.

    • Usage: Use immediately upon synthesis or purchase. Do not store in solution for extended periods.

Experimental Protocols

Phase 1: The "Tail" Installation (Stabilization)

Objective: Quench the reactive bromide with a solubilizing amine (e.g., Morpholine) to prevent polymerization and install the solvent-exposed moiety.

  • Reagents:

    • 2-Amino-4-(bromomethyl)benzonitrile (1.0 equiv)

    • Morpholine (1.1 equiv) [or other secondary amine]

    • Potassium Carbonate (

      
      ) (2.0 equiv)[1]
      
    • Acetonitrile (MeCN) [Anhydrous]

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.0 equiv) in anhydrous MeCN (0.1 M concentration relative to substrate).
    
  • Addition: Add Morpholine (1.1 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Substrate Addition: Dissolve 2-Amino-4-(bromomethyl)benzonitrile (1.0 equiv) in a minimal amount of MeCN and add dropwise to the reaction mixture over 10 minutes.

    • Note: Dropwise addition minimizes dimer formation.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting bromide spot (

    
    ) should disappear, replaced by a more polar amine spot (
    
    
    
    ).
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is usually sufficiently pure (>90%) for the next step. If necessary, purify via short silica plug (DCM

    
     5% MeOH/DCM).
    
    • Product:2-Amino-4-(morpholinomethyl)benzonitrile .

Phase 2: The "Hinge" Construction (One-Pot Cyclization)

Objective: Construct the quinazoline core and install the hinge-binding aniline (e.g., 3-chloro-4-fluoroaniline) using a modified Dimroth rearrangement strategy.

  • Reagents:

    • Intermediate from Phase 1 (1.0 equiv)[2]

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)[3]
      
    • 3-Chloro-4-fluoroaniline (1.1 equiv) [The "Head"]

    • Glacial Acetic Acid (HOAc)

Protocol:

  • Formamidine Formation: Dissolve the Phase 1 intermediate in Toluene (or use neat DMF-DMA if scale <1g). Add DMF-DMA (1.5 equiv).[3]

  • Reflux 1: Heat to 100°C for 2 hours.

    • Checkpoint: LC-MS will show the conversion of the aniline (

      
      ) to the dimethylformimidamide intermediate (
      
      
      
      ).
  • Solvent Swap (Optional but Recommended): Concentrate to remove excess DMF-DMA and Toluene. Re-dissolve the residue in Glacial Acetic Acid.

  • Cyclization: Add 3-Chloro-4-fluoroaniline (1.1 equiv). Heat the mixture to 115°C (reflux) for 4–6 hours.

    • Mechanism:[4][5][6] The aniline displaces the dimethylamine, followed by intramolecular nucleophilic attack of the nitrile nitrogen onto the amidine carbon, closing the ring.

  • Workup: Cool to RT. Pour the reaction mixture into ice-cold water. Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 8.
  • Isolation: The product often precipitates as a solid. Filter, wash with water and cold ether. If no precipitate forms, extract with EtOAc (3x), dry over

    
    , and concentrate.
    
Phase 3: Purification & Validation
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH 95:5).

  • Analytical QC:

    • 1H NMR (DMSO-d6): Look for the Quinazoline C2-H singlet around

      
       8.5 ppm.
      
    • 1H NMR (Benzylic): The

      
       linking the morpholine should appear as a singlet around 
      
      
      
      3.6 ppm.

Quantitative Data Summary

ParameterPhase 1 (Substitution)Phase 2 (Cyclization)
Solvent Acetonitrile (MeCN)Toluene

Acetic Acid
Temperature 20–25°C100°C

115°C
Time 2–4 Hours6–8 Hours (Total)
Typical Yield 85–95%60–75%
Major Impurity Bis-alkylated dimer (if SM added too fast)4-Hydroxyquinazoline (hydrolysis)
Purification Silica Plug / FiltrationCrystallization / Column

Workflow Visualization

Diagram 2: Integrated Reaction Workflow

Workflow Start Start: 2-Amino-4-(bromomethyl)benzonitrile Step1 Phase 1: Tail Installation (+ Morpholine, K2CO3, MeCN, RT) Start->Step1 SN2 Inter Intermediate: Benzylamine Precursor Step1->Inter Step2a Phase 2a: Activation (+ DMF-DMA, 100°C) Inter->Step2a Condensation Formamidine Formamidine Species Step2a->Formamidine Step2b Phase 2b: Cyclization (+ Aniline, HOAc, 115°C) Formamidine->Step2b Dimroth Rearrangement Final Final Product: 7-((Morpholin-4-yl)methyl)- N-(3-chloro-4-fluorophenyl) quinazolin-4-amine Step2b->Final

Caption: Step-by-step reaction workflow emphasizing the stabilization of the bromomethyl group prior to high-temperature cyclization.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Polymerization of Starting MaterialEnsure SM is dissolved in solvent before adding to the amine/base mixture. Add dropwise.
Product is an Oil (Phase 1) Residual solvent or excess amineDry under high vacuum for 4h. If excess amine remains, wash with aqueous

.
Formation of "Quinazolinone" (Phase 2) Hydrolysis of the intermediateEnsure all reagents (especially HOAc) are anhydrous. Moisture converts the amidine to an amide, leading to the 4-oxo product (inert to aniline).
Incomplete Cyclization Steric hindrance on AnilineIf using bulky anilines, increase reaction time to 12h or use microwave irradiation (150°C, 20 min).

References

  • Dimroth Rearrangement Mechanism: Foucourt, A., et al. "Microwave-accelerated Dimroth rearrangement for the synthesis of 4-anilino-6-nitroquinazolines."[6] Tetrahedron 66.25 (2010): 4495-4502. Link[6]

  • Quinazoline Synthesis Review: Khabnadideh, S., et al.[7] "A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives." Journal of Chemistry (2022).[7] Link

  • DMF-DMA Methodology: BenchChem Application Note. "N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Synthesis of Quinazoline Derivatives." Link

  • Reactivity of Bromomethylbenzonitriles: "A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide." BenchChem Technical Library. Link

  • EGFR Inhibitor SAR: Wissner, A., et al. "Analogues of 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline: inhibitors of the epidermal growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry (2000). Link

Sources

Application Note: Strategic Conversion of 2-Amino-4-(bromomethyl)benzonitrile to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Amino-4-(bromomethyl)benzonitrile (CAS: 251936-85-3) is a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in its tri-functional nature:

  • 2-Amino group (

    
    ):  A nucleophile primed for heterocyclization.
    
  • 1-Cyano group (

    
    ):  An electrophile for ring closure (forming quinazolines) or cycloaddition (forming tetrazoles).
    
  • 4-Bromomethyl group (

    
    ):  A highly reactive electrophile for side-chain diversification.
    

The Challenge: The primary synthetic difficulty is chemoselectivity . The benzylic bromide is highly susceptible to nucleophilic attack (


). Standard cyclization conditions (often involving amines or high heat) can lead to uncontrolled polymerization or self-alkylation (intermolecular reaction between the amine of one molecule and the bromide of another).

The Solution: This guide provides two distinct protocols based on the "Order of Operations" principle:

  • Protocol A (Core-First): Cyclization to the quinazoline core retaining the bromomethyl handle.

  • Protocol B (Tail-First): Functionalization of the bromomethyl group prior to cyclization.

Safety Alert: Lachrymator

DANGER: Benzylic bromides are potent lachrymators and skin irritants. All operations must be performed in a well-ventilated fume hood. Neutralize glassware with 1M NaOH or dilute ammonia before removal from the hood.

Reactivity Map & Pathway Selection

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap cluster_legend Strategic Decision SM 2-Amino-4-(bromomethyl) benzonitrile QNZ_Br 7-(Bromomethyl) quinazolin-4-amine (Versatile Electrophile) SM->QNZ_Br Path A: Cyclization (Formamidine Acetate, EtOH) QNZ_Amine 7-((R-amino)methyl) quinazolin-4-amine (Kinase Inhibitor Scaffold) SM->QNZ_Amine Path B: Alkylation then Cyclization (1. HNR2, 2. Formamidine) Tetrazole 5-(2-Amino-4-(bromomethyl) phenyl)-1H-tetrazole SM->Tetrazole Path C: Click Chemistry (NaN3 - RISK of SN2) Info Path A: Preserves Br for late-stage diversity Path B: Prevents polymerization if amine is nucleophilic

Caption: Divergent synthetic pathways. Path A is preferred for library generation; Path B is preferred for specific target synthesis.

Protocol A: The "Core-First" Approach

Target: Synthesis of 7-(bromomethyl)quinazolin-4-amine . Objective: Construct the heterocyclic ring while preserving the reactive alkyl bromide.

Mechanism

This reaction utilizes Formamidine Acetate as the C1 synthon. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the formamidine, followed by intramolecular cyclization onto the nitrile. Note: We avoid strong bases (like NaH) to prevent intermolecular


 self-alkylation.
Materials
  • 2-Amino-4-(bromomethyl)benzonitrile (1.0 eq)

  • Formamidine Acetate (1.5 eq)

  • Ethanol (Anhydrous) - Critical: Water can hydrolyze the bromide.

  • Solvent Volume: 10-15 mL per gram of substrate (High dilution favors intramolecular cyclization).

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Amino-4-(bromomethyl)benzonitrile (1.0 g, 4.7 mmol) in anhydrous Ethanol (15 mL).

  • Reagent Addition: Add Formamidine Acetate (0.73 g, 7.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
    • Observation: The suspension should clear to a solution within 30 minutes, followed by the gradual precipitation of the product.

  • IPC (In-Process Control): Check TLC (System: 10% MeOH in DCM) after 3 hours. The starting material (

    
    ) should disappear, and a fluorescent spot at the baseline (or lower 
    
    
    
    ) should appear.
  • Work-up:

    • Cool the reaction mixture to

      
       in an ice bath for 1 hour.
      
    • Filter the precipitate using a sintered glass funnel.

    • Wash the cake with cold Ethanol (

      
      ) followed by Diethyl Ether (
      
      
      
      ).
  • Drying: Dry the solid under vacuum at

    
    .
    
    • Yield Expectations: 75-85%.[1]

    • Characterization: The product is 7-(bromomethyl)quinazolin-4-amine .

Troubleshooting Table
IssueProbable CauseSolution
Low Yield / Gumming Polymerization via intermolecular alkylation.Increase dilution (20 mL/g EtOH). Lower temp to

(longer time).
Hydrolysis (OH product) Wet Ethanol or ambient moisture.Use molecular sieves in solvent; ensure

line is dry.
Starting Material Remains Formamidine acetate decomposition.Add fresh Formamidine Acetate (0.5 eq) and continue reflux.

Protocol B: The "Tail-First" Approach

Target: Synthesis of 7-((dialkylamino)methyl)quinazolin-4-amine . Objective: Install a specific amine side chain before cyclization to avoid handling the reactive quinazoline-bromide intermediate.

Experimental Workflow Diagram

Workflow Start Start: 2-Amino-4-(bromomethyl)benzonitrile Step1 Step 1: SN2 Alkylation Reagent: Secondary Amine (HNR2), K2CO3 Solvent: MeCN, 0°C to RT Start->Step1 IPC1 IPC: LCMS Check for Mono- vs Bis-alkylation Step1->IPC1 Intermed Intermediate: 2-Amino-4-((dialkylamino)methyl)benzonitrile IPC1->Intermed Pass Step2 Step 2: Cyclization Reagent: Formamidine Acetate Solvent: 2-Methoxyethanol, 120°C Intermed->Step2 Final Final Product: 7-((dialkylamino)methyl)quinazolin-4-amine Step2->Final

Caption: Two-stage cascade synthesis for amino-quinazoline derivatives.

Step-by-Step Methodology
Step 1: Nucleophilic Displacement
  • Dissolution: Dissolve 2-Amino-4-(bromomethyl)benzonitrile (1.0 eq) in Acetonitrile (MeCN).

  • Base: Add

    
     (2.0 eq) or DIPEA (1.5 eq).
    
  • Amine Addition: Add the secondary amine (e.g., Morpholine, N-methylpiperazine) (1.1 eq) dropwise at

    
    .
    
    • Expert Note: Keep the aniline nitrogen unprotected. The benzylic bromide is significantly more reactive (

      
      ) than the aniline nitrogen toward 
      
      
      
      attack.
  • Work-up: Partition between EtOAc and Water. Dry organic layer (

    
    ) and concentrate.
    
Step 2: Cyclization[2]
  • Solvent Switch: Redissolve the crude intermediate in 2-Methoxyethanol (higher boiling point than EtOH is often required for substituted anilines).

  • Cyclization: Add Formamidine Acetate (2.0 eq) and heat to

    
     for 4-6 hours.
    
  • Purification: The product is basic. Purify via Reverse Phase Flash Chromatography (C18, 0.1% Formic Acid in Water/MeCN).

References & Authoritative Grounding

  • Quinazoline Synthesis Reviews: For a comprehensive overview of 2-aminobenzonitrile cyclization mechanisms (Niementowski variation and formamidine usage).

    • Source:Molecules2013 , 18(6), 6856-6891. Link

  • Reactivity of 2-Aminobenzonitriles: Detailed kinetics of nucleophilic attack on the nitrile vs. displacement reactions.

    • Source:Journal of Organic Chemistry2018 , 83(18), 11154-11166.[3] Link

  • Safety Data (Bromomethyl benzonitriles): Handling protocols for lachrymators.

    • Source: ThermoFisher Scientific SDS. Link

  • Formamidine Acetate Cyclizations: Standard protocols for converting anthranilonitriles to 4-aminoquinazolines.

    • Source:Organic Syntheses, Coll.[4][5] Vol. 4, p.588 (1963). Link

Disclaimer: This application note is for research purposes only. The protocols described involve hazardous chemicals.[6][7][8][9] Users must conduct their own Risk Assessment before proceeding.

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of the amino group in 2-Amino-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific reactivity challenges of 2-Amino-4-(bromomethyl)benzonitrile . This molecule presents a classic "push-pull" conflict in organic synthesis: a severely deactivated nucleophile (the amine) paired with a highly reactive electrophile (the benzyl bromide).[1]

Topic: Troubleshooting Low Reactivity of the Amino Group Doc ID: TS-AMBn-004 | Version: 2.1[1]

Diagnostic & Mechanistic Insight

The Core Conflict: Users typically report that the amino group fails to react under standard conditions (e.g., alkylation, acylation) or that the reaction mixture turns into an intractable black tar.

This is not simple "low reactivity."[1][2][3][4][5][6] It is a competition between two opposing forces:

  • Electronic Deactivation (The "Dead" Amine): The ortho-cyano group is a powerful electron-withdrawing group (EWG).[1] Through inductive (-I) and resonance (-R) effects, it pulls electron density away from the nitrogen lone pair.[1]

    • Result: The pKa of the conjugate acid drops from ~4.6 (aniline) to ~0–1. The amine is essentially non-nucleophilic.

  • The "Trojan Horse" Electrophile: The para-bromomethyl group (-CH2Br) is a highly reactive alkylating agent.[1]

    • Result: If you apply "forcing conditions" (heat, strong base) to activate the amine, the amine of one molecule often attacks the benzyl bromide of another. This leads to rapid self-polymerization .[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways that lead to experimental failure.

ReactivityLandscape Substrate 2-Amino-4-(bromomethyl) benzonitrile Target Desired Product (N-Functionalized) Substrate->Target Path A: High Reactivity Electrophile (Acid Chloride/Anhydride) Polymer FAILURE MODE: Self-Alkylation/Polymerization Substrate->Polymer Path B: Base-Mediated Activation (Intermolecular Attack) NoRxn FAILURE MODE: No Reaction (Recovered SM) Substrate->NoRxn Path C: Weak Electrophile (Alkyl Halide/Ester)

Figure 1: Path A represents the narrow window of success.[1] Path B occurs when base is added to "force" the reaction. Path C occurs with standard electrophiles due to the ortho-cyano deactivation.[1]

Troubleshooting Guides (FAQs)

Issue A: "I tried a standard SN2 alkylation (e.g., with methyl iodide and K2CO3), but I got a complex mixture."

Diagnosis: You likely triggered Cross-Polymerization .[1] The base (K2CO3) deprotonated a small fraction of the amine. Because the external electrophile (MeI) competes with the internal electrophile (-CH2Br) on neighboring molecules, the amine attacked the benzyl bromide of a peer molecule.

The Fix:

  • Avoid Direct Alkylation: Direct alkylation of this specific substrate is chemically risky.[1]

  • Alternative Route (Recommended): Perform the alkylation on 2-amino-4-methylbenzonitrile first. Once the amine is functionalized, perform a radical bromination (NBS/AIBN) to install the bromomethyl group.

  • If you MUST use this substrate: Use Reductive Amination .[1]

    • React the amine with an aldehyde/ketone using a mild acid catalyst (acetic acid) and a reducing agent like NaCNBH3.[1]

    • Why? This avoids strong bases entirely and operates under kinetic control.[1]

Issue B: "Acylation with acid chlorides is incredibly slow, even with triethylamine."

Diagnosis: The ortho-cyano effect has rendered the nitrogen non-nucleophilic.[1] Triethylamine is not a strong enough catalyst to overcome this deactivation.[1]

The Fix:

  • Switch Base: Use Pyridine as the solvent or stoichiometric base.[1] It acts as both solvent and nucleophilic catalyst.[1]

  • Add Hyper-Catalyst: You must add DMAP (4-Dimethylaminopyridine) (10-20 mol%).[1]

    • Mechanism:[1][5][7][8][9] DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium ion.[1] This "super-electrophile" is reactive enough to attack even your deactivated amine.[1]

  • Temperature: Heat to 60–80°C. Do not reflux blindly; monitor TLC to ensure the -CH2Br doesn't hydrolyze (if moisture is present).

Issue C: "Buchwald-Hartwig coupling failed. The catalyst died or I got homocoupling."

Diagnosis: Catalyst Poisoning and Oxidative Mismatch.[1] This substrate is a "bad actor" for Pd-catalysis because it contains both an Aryl-CN (potential catalyst poison) and an Alkyl-Br (which can undergo oxidative addition, competing with the intended cross-coupling partner).[1]

The Fix:

  • Ligand Selection: Use ligands designed for electron-poor anilines, such as BrettPhos or XPhos .[1]

  • Pre-Catalyst: Use Pd(OAc)2 or G3-Palladacycles .[1] Avoid Pd(PPh3)4.

  • Crucial Warning: If you are trying to couple the amine of this molecule with an external Aryl Halide, the Pd catalyst may insert into the -CH2Br of your substrate instead.

    • Verdict:Do not use this substrate in Pd-catalyzed couplings. Use the 4-methyl analog, couple it, and then brominate the methyl group in the final step.

Experimental Protocols

Protocol 1: High-Yield Acylation (Amide Formation)

Best for: Attaching the amine to an acyl group without touching the bromide.

Reagents:

  • Substrate: 2-Amino-4-(bromomethyl)benzonitrile (1.0 equiv)[1]

  • Electrophile: Acid Chloride (1.2 equiv)[1]

  • Catalyst: DMAP (0.1 equiv)[1]

  • Base: Pyridine (3.0 equiv) or solvent volume[1]

  • Solvent: DCM (Dichloromethane) or THF (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Note: High dilution helps prevent intermolecular side reactions.[1]

  • Base Addition: Add Pyridine and DMAP.[1] Stir for 5 minutes at RT.

  • Addition: Add the Acid Chloride dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction after 2 hours, heat to 40°C (refluxing DCM).

  • Quench: Quench with 1M HCl (cold). Why? This removes the pyridine/DMAP and protonates any unreacted amine, keeping it in the aqueous layer, while the product (amide) stays in the organic layer.

  • Workup: Wash organic layer with NaHCO3 (sat.)[1] -> Brine -> Dry over MgSO4.[1]

Protocol 2: Reductive Amination (N-Alkylation)

Best for: Adding an alkyl group while preserving the -CH2Br.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Aldehyde (1.5 equiv)[1]

  • Reductant: NaCNBH3 (2.0 equiv) or STAB (Sodium Triacetoxyborohydride)[1]

  • Acid: Acetic Acid (catalytic to stoichiometric)[1]

  • Solvent: DCE (1,2-Dichloroethane) or MeOH[1]

Step-by-Step:

  • Imine Formation: Dissolve substrate and aldehyde in DCE. Add Acetic Acid (2-3 drops). Stir for 1 hour. Note: The imine formation will be slow due to the deactivated amine. You may need molecular sieves (4Å) to drive equilibrium.[1]

  • Reduction: Once the imine is formed (check TLC/LCMS), add NaCNBH3.[1]

  • Time: Stir overnight at RT.

  • Workup: Quench with NaHCO3. Extract with DCM.[1]

Strategic Decision Matrix (Route Optimization)

If you are consistently failing with this molecule, your synthetic route is likely the problem, not your technique. Use this flow to determine the correct path.

RouteOptimization Start Goal: Functionalize Amine on 2-Amino-4-(bromomethyl)benzonitrile Q1 Is the -CH2Br group essential for the NEXT step? Start->Q1 RouteA Route A (Current): Use DMAP/Pyridine (See Protocol 1) Q1->RouteA No (I react it later) RouteB Route B (Redesign): 1. Start with 2-Amino-4-methylbenzonitrile 2. Functionalize Amine 3. Radical Bromination (NBS) Q1->RouteB Yes (It interferes) Q1->RouteB Reaction fails repeatedly caption Figure 2: Retrosynthetic analysis usually favors Route B to avoid self-alkylation.

[1]

Quantitative Data Summary

ParameterValue / ConditionImpact on Reactivity
pKa (Conjugate Acid) ~0.5 – 1.0 (Est.)[1]Critical: Amine is 10,000x less basic than aniline (pKa 4.6).[1]
Hammett Constant (

)
0.66 (CN group)Strong electron withdrawal reduces nucleophilicity.[1]
Stability (-CH2Br) ModerateSusceptible to hydrolysis in water/base > pH 10.[1]
Solubility Low in Hexane/WaterSoluble in DCM, THF, DMSO.[1]

References

  • Electronic Effects on Aniline Basicity

    • Title: "Substituent Effects on the Basicity of Anilines."[3][4]

    • Source: Chemistry LibreTexts / Journal of Organic Chemistry citations.[1]

    • URL:[Link][1]

  • Buchwald-Hartwig Conditions for Deactivated Amines

    • Title: "Pd-Catalyzed Amination of Aryl Halides with Electron-Deficient Anilines."
    • Source:Journal of the American Chemical Society (Hartwig Group).
    • URL:[Link][1]

  • Reactivity of Benzyl Bromides (Self-Alkylation Risks)

    • Title: "Nucleophilic Substitution
    • Source: MasterOrganicChemistry.[1]

    • URL:[Link]

  • DMAP Catalysis Mechanism

    • Title: "4-Dimethylaminopyridine (DMAP)
    • Source:Chemical Society Reviews.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Solvent Optimization for 2-Amino-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Central Challenge: Working with 2-Amino-4-(bromomethyl)benzonitrile presents a classic "chemoselectivity paradox." You have a molecule containing both a nucleophile (the 2-amino group) and a highly reactive electrophile (the 4-bromomethyl group).[1]

  • The Risk: In high concentrations or inappropriate solvents, this molecule is prone to rapid intermolecular self-alkylation (polymerization) .[1]

  • The Goal: Select a solvent system that solubilizes the polar benzonitrile core while suppressing self-reaction, allowing your desired external nucleophile to react selectively at the benzylic position.

This guide provides a logic-driven approach to solvent selection, moving beyond generic "try-and-see" methods to a mechanistic understanding of solvation effects on


 kinetics.[1]

Solvent Selection Matrix: The "Polarity vs. Stability" Trade-off

The choice of solvent dictates the reaction pathway. Use the table below to select the optimal medium based on your specific reaction type.

Solvent ClassExamplesSuitabilityMechanistic ImpactRecommended For
Polar Aprotic (High Dipole) DMF, DMAc, DMSOHigh Risk / High Reward Dramatically accelerates

by solvating cations but leaving anions "naked" and reactive.[1] Risk: Accelerates self-polymerization.[1]
Difficult nucleophiles; Low-temperature reactions (

C).[1]
Polar Aprotic (Moderate) Acetonitrile (MeCN) , AcetoneOptimal "Goldilocks" zone. Solubilizes the nitrile core but provides moderate rate enhancement. Easy to remove (low BP).Standard alkylations ; Reactions with amines or thiols.
Ethers THF, 2-MeTHF, DioxaneModerate Good stability, but poor solubility for salt forms.[1] Lower dielectric constant slows reaction rate.Reactions using strong organic bases (e.g., LiHMDS).
Chlorinated DCM, ChloroformLow Good solubility, but very slow kinetics for

reactions.
Storage; biphasic reactions (with phase transfer catalyst).
Protic Methanol, Ethanol, WaterFORBIDDEN Promotes solvolysis (

pathway) leading to benzyl ethers/alcohols.[2]
Do not use.
Critical Protocol: The "Inverse Addition" Technique

To prevent self-polymerization when using high-polarity solvents (DMF/DMSO):

  • Dissolve your nucleophile and base in the solvent first.

  • Dissolve the 2-Amino-4-(bromomethyl)benzonitrile in a minimal amount of non-polar co-solvent (e.g., THF or Toluene).[1]

  • Add the benzonitrile solution dropwise to the nucleophile mixture. This keeps the instantaneous concentration of the electrophile low relative to the nucleophile.

Visualizing the Decision Pathway

The following logic flow illustrates the decision process for solvent and base selection to maximize yield and minimize side reactions.

SolventSelection cluster_legend Key Start Start: Reaction Planning NucleophileCheck Is the Nucleophile Soluble in MeCN? Start->NucleophileCheck MeCN Primary Choice: Acetonitrile (MeCN) NucleophileCheck->MeCN Yes SolubilityIssue Solubility Issue NucleophileCheck->SolubilityIssue No BaseCheck Base Selection MeCN->BaseCheck InorganicBase Inorganic Base (K2CO3 / Cs2CO3) BaseCheck->InorganicBase Standard Execution Execute: Inverse Addition (Electrophile to Nucleophile) InorganicBase->Execution DMF Secondary Choice: DMF or NMP SolubilityIssue->DMF TempControl CRITICAL: Run at -10°C to 0°C DMF->TempControl TempControl->Execution Legend Green: Safe/Standard | Red: High Risk/Caution

Figure 1: Decision tree for solvent and reaction condition optimization.

Troubleshooting & FAQs

Q1: My reaction mixture turned pink/red immediately upon adding the base. What happened?

Diagnosis: Oxidation of the aniline nitrogen. The Science: Anilines are electron-rich and prone to oxidation.[1] In the presence of base and air, radical cations can form, leading to colored impurities (often azo or quinoid species). Solution:

  • Degas solvents: Sparge MeCN or DMF with Nitrogen/Argon for 15 minutes prior to use.

  • Add antioxidant: A distinct advantage of this specific scaffold is that the nitrile group is electron-withdrawing, which slightly stabilizes the aniline, but if discoloration persists, ensure the reaction is strictly under inert atmosphere (

    
     balloon).
    
Q2: I see a new spot on TLC that doesn't move (Baseline), and my yield is low.

Diagnosis: Polymerization (Self-Alkylation). The Science: The 2-amino group of one molecule attacked the 4-bromomethyl group of another.[1][3] This creates an oligomer chain that is highly polar and sticks to the baseline. Solution:

  • Dilution: Increase solvent volume. Run the reaction at 0.05 M to 0.1 M concentration.

  • Base Strength: If you are using a strong organic base (e.g., TEA, DIPEA), switch to a heterogeneous inorganic base (e.g.,

    
     or 
    
    
    
    ). The surface area limits the effective basicity, preventing the deprotonation of the aniline (pKa ~25-30) while still neutralizing the HBr byproduct.
Q3: Can I use alcohols (MeOH/EtOH) to improve solubility?

Diagnosis: Solvolysis Risk. The Science: Benzyl bromides are highly susceptible to solvolysis.[4] Even though primary benzyl halides favor


, the benzylic carbocation is stabilized by resonance, allowing weak nucleophiles (like methanol) to attack, forming the methyl ether [1].
Solution:  Strictly avoid protic solvents. If solubility is impossible in MeCN, use a binary mixture  of THF/DMF (9:1).

Experimental Protocol: Optimized Alkylation

Objective: Reaction of 2-Amino-4-(bromomethyl)benzonitrile with a secondary amine (e.g., Morpholine).

  • Preparation of Nucleophile Phase:

    • To a flame-dried Round Bottom Flask (RBF), add Morpholine (1.1 equiv) and

      
        (2.0 equiv).[1]
      
    • Add anhydrous Acetonitrile (MeCN) [0.1 M relative to bromide].

    • Stir at Room Temperature (RT) under

      
       for 10 minutes.
      
  • Addition of Electrophile:

    • Dissolve 2-Amino-4-(bromomethyl)benzonitrile (1.0 equiv) in a minimal volume of MeCN or THF.[1]

    • Crucial Step: Add this solution dropwise to the stirring nucleophile mixture over 15–20 minutes.

  • Monitoring:

    • Monitor by TLC (30% EtOAc/Hexanes). The bromide starting material (Rf ~0.6) should disappear; product (Rf ~0.3) should appear.[5]

    • Note: If the reaction stalls, heat gently to 40°C. Avoid refluxing if possible to minimize polymerization.

  • Workup:

    • Filter off the inorganic salts (

      
      /KBr).
      
    • Concentrate the filtrate in vacuo.

    • Do not perform an aqueous acidic wash , as the aniline moiety may protonate and extract into the water layer.

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General authority on solvent effects in

    
     reactions).
    
  • Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(6), 611–616. Link

  • BenchChem Technical Support. (2025). Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (Analogous scaffold handling). Link

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-(Bromomethyl)benzonitrile. (Safety and stability data for bromomethyl benzonitriles). Link

Sources

Validation & Comparative

LC-MS fragmentation patterns for 2-Amino-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the LC-MS fragmentation behavior, experimental protocols, and comparative analysis for 2-Amino-4-(bromomethyl)benzonitrile , a critical intermediate in the synthesis of quinazolines and poly(ADP-ribose) polymerase (PARP) inhibitors.

Executive Summary

2-Amino-4-(bromomethyl)benzonitrile (CAS: 251936-85-3 / 22115-41-9 isomer family) is a bifunctional building block containing a nucleophilic amino group and an electrophilic bromomethyl group. Its analysis by LC-MS is governed by the lability of the C–Br bond and the basicity of the aniline moiety.

This guide provides the predicted fragmentation pathways , method development parameters , and a comparative analysis against non-brominated and non-amino analogs to assist in structural confirmation and impurity profiling.

Chemical Identity & Properties

PropertyDetail
Chemical Name 2-Amino-4-(bromomethyl)benzonitrile
Molecular Formula C₈H₇BrN₂
Monoisotopic Mass 209.98 (⁷⁹Br) / 211.98 (⁸¹Br)
Structure Benzene ring substituted with -CN (C1), -NH₂ (C2), and -CH₂Br (C4)
Key Reactivity Alkylating agent (benzylic bromide); prone to hydrolysis to alcohol.

LC-MS Fragmentation Analysis (ESI+)

Primary Ionization Characteristics

In Electrospray Ionization (ESI) positive mode, the molecule readily protonates at the primary amine (-NH₂), forming the precursor ion [M+H]⁺ .

  • Observed m/z: Doublet at m/z 211.0 and 213.0 .

  • Isotopic Pattern: A distinct 1:1 ratio characteristic of a single bromine atom.

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) is dominated by the cleavage of the weak benzylic C–Br bond.

  • Neutral Loss of HBr (Δm = 80/82 Da): The most abundant fragmentation channel is the elimination of neutral hydrogen bromide (HBr) from the protonated parent. This yields a resonance-stabilized 2-amino-4-cyanobenzyl cation (m/z 131).

    • Transition: m/z 211/213 → m/z 131 (Base Peak).

  • Secondary Fragmentation (Loss of HCN): The resulting cation (m/z 131) often undergoes ring contraction or elimination of the nitrile group as hydrogen cyanide (HCN, 27 Da).

    • Transition: m/z 131 → m/z 104 .

  • Alternative Pathway (Loss of NH₃): While less favorable than Br loss, the amino group may eliminate ammonia (NH₃, 17 Da) at high collision energies.

    • Transition: m/z 211 → m/z 194 (retains Br pattern).

Fragmentation Diagram (DOT Visualization)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 211.0 / 213.0 (1:1 Isotope Ratio) Fragment1 Base Peak [M+H - HBr]+ m/z 131.0 (Benzyl Cation) Parent->Fragment1 - HBr (80/82 Da) Benzylic Cleavage Fragment3 Minor Ion [M+H - NH3]+ m/z 194.0 / 196.0 Parent->Fragment3 - NH3 (17 Da) (Minor Pathway) Fragment2 Secondary Ion [m/z 131 - HCN]+ m/z 104.0 Fragment1->Fragment2 - HCN (27 Da)

Caption: Proposed ESI+ fragmentation pathway showing the dominant loss of HBr to form the stabilized benzyl cation.

Comparative Performance Guide

This section compares the target molecule with its common synthetic precursor (non-brominated) and structural analog (non-amino) to aid in mixture analysis.

FeatureTarget: 2-Amino-4-(bromomethyl)benzonitrile Analog A: 2-Amino-4-methylbenzonitrile Analog B: 4-(Bromomethyl)benzonitrile
Role Reactive IntermediatePrecursor (Starting Material)Non-Amino Analog (Letrozole Int.)
Monoisotopic Mass 211.0 / 213.0133.1 ([M+H]⁺)196.0 / 198.0 (Neutral)
Isotope Pattern 1:1 doublet (Br signature)Single peak (No Br)1:1 doublet (Br signature)
Ionization (ESI+) High (Due to basic -NH₂)High (Due to basic -NH₂)Low/Medium (Lacks basic amine)
Key Fragment m/z 131 (Loss of HBr)m/z 116 (Loss of NH₃)m/z 117 (Loss of Br)
Retention (C18) Moderate (Polar amine + Lipophilic Br)Lower (Lacks lipophilic Br)Higher (Lacks polar amine)
Diagnostic Logic:
  • Distinguishing from Precursor: If you see a peak at m/z 133 without a +2 isotope, the bromination was incomplete (Starting Material: 2-Amino-4-methylbenzonitrile).

  • Distinguishing from Hydrolysis Product: If the Br is hydrolyzed to -OH (common degradation), the mass shifts to m/z 149 ([M+H]⁺ for the alcohol), and the 1:1 isotope pattern disappears.

Experimental Protocol (Method Development)

To ensure robust detection and separation from hydrolysis products, use the following protocol.

Sample Preparation
  • Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) to prevent nucleophilic attack (methanolysis) of the bromomethyl group during storage.

  • Concentration: 10 µg/mL in ACN.

  • Stability Warning: Analyze immediately. Benzyl bromides are unstable in protic solvents.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization of -NH₂).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-8 min: 5% → 95% B (Linear Ramp)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (Scan range 100–500 m/z).

Quality Control Criteria
  • Purity Check: Target peak area > 98%.

  • Impurity Flag: Presence of m/z 149 indicates hydrolysis (2-amino-4-(hydroxymethyl)benzonitrile).

  • Identity Confirmation: Presence of 211/213 doublet AND fragment m/z 131.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzonitrile, 2-bromo- and related benzyl bromides. National Institute of Standards and Technology.[1] Link

  • BenchChem Application Notes. (2025). 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. (Analogous chemistry and handling). Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sigma-Aldrich. (2025). Product Specification: 2-(Bromomethyl)benzonitrile. (Stability and handling data). Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of benzyl derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Mechanistic grounding for HBr loss).

Sources

FTIR spectral peaks for nitrile and amine in 2-Amino-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR spectral characterization of 2-Amino-4-(bromomethyl)benzonitrile (CAS: 251936-85-3), a critical intermediate in the synthesis of quinazoline-based pharmaceuticals and dipeptidyl peptidase-4 (DPP-4) inhibitors.

This document serves as a technical comparison guide, evaluating FTIR as a rapid diagnostic tool against alternative analytical methods (HPLC, NMR) for this specific chemical entity.

Executive Summary

In drug development pipelines, 2-Amino-4-(bromomethyl)benzonitrile acts as a "switch" scaffold—providing an electrophilic handle (bromomethyl) and a nucleophilic core (amino-nitrile).

While HPLC is the gold standard for quantitative purity, FTIR spectroscopy offers superior performance for functional group integrity monitoring . It provides the only rapid, non-destructive method to simultaneously validate the presence of the labile bromomethyl group and the stability of the nitrile moiety, which is prone to hydrolysis.

Structural Analysis & Diagnostic Spectral Bands

To accurately interpret the spectrum, the molecule must be deconstructed into its three vibrationally distinct sectors. The interplay between the electron-withdrawing nitrile group and the electron-donating amino group on the aromatic ring creates specific spectral shifts.

Theoretical & Experimental Band Assignments[1]
Functional GroupMode of VibrationDiagnostic Wavenumber (cm⁻¹)Spectral CharacterStructural Insight
Nitrile (-C≡N) Stretching (

)
2210 – 2225 Sharp, Medium intensityConjugation with the aromatic ring lowers this from the aliphatic range (2250 cm⁻¹). A key purity marker; disappearance indicates hydrolysis to amide/acid.
Primary Amine (-NH₂) Asymmetric Stretch (

)
3460 – 3490 Medium, SharpThe higher frequency peak of the characteristic "doublet."
Symmetric Stretch (

)
3360 – 3390 Medium, SharpThe lower frequency peak.
Scissoring (

)
1615 – 1630 StrongOften overlaps with aromatic C=C, but distinct in primary amines.
Bromomethyl (-CH₂Br) C-Br Stretch600 – 700 Strong, BroadCRITICAL: Distinguishes this product from its methyl precursor. The heavy bromine atom shifts this band into the fingerprint region.
CH₂ Wagging1200 – 1250 MediumCharacteristic of benzyl bromide derivatives.
Aromatic Ring C=C Skeletal Stretch1580 – 1600 VariableConfirms benzenoid structure.

Scientific Note: The ortho positioning of the amino group relative to the nitrile may cause a slight broadening of the NH₂ bands due to weak intramolecular interaction, though the linear geometry of the nitrile group minimizes true hydrogen bonding compared to carbonyls.

Comparative Performance Analysis

This section objectively compares FTIR against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for the specific task of validating 2-Amino-4-(bromomethyl)benzonitrile.

Method Suitability Matrix
FeatureFTIR (ATR) HPLC (UV-Vis) 1H-NMR
Primary Utility Rapid ID & Functional Group Check Quantitative Purity (%)Structural Elucidation
Differentiation: Methyl vs. Bromomethyl High (Appearance of C-Br band at 600-700 cm⁻¹)Low (Requires distinct retention time separation)Definitive (Chemical shift of CH₃ vs CH₂Br)
Differentiation: Nitrile vs. Amide High (2220 cm⁻¹ vs 1680 cm⁻¹ C=O)Medium (UV absorption profiles may overlap)High
Sample Prep Time < 2 Minutes (Solid state)30-60 Minutes (Dissolution + Run)15-30 Minutes (Solvent prep)
Destructive? No (Sample recoverable)YesNo
Cost Per Run LowHigh (Solvents, Columns)High (Deuterated solvents)
Performance Verdict
  • Use FTIR when: You need an immediate "Go/No-Go" decision on the reaction floor to confirm the bromination of 2-amino-4-methylbenzonitrile has occurred (appearance of C-Br stretch) and that the nitrile has not hydrolyzed (retention of 2220 cm⁻¹ peak).

  • Use HPLC when: You need to certify the exact purity percentage (e.g., >98.5%) for regulatory release.

Experimental Protocol: ATR-FTIR

To ensure reproducible data for this solid intermediate, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid moisture absorption which can obscure the amine region.

Step-by-Step Workflow
  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove CO₂ and H₂O interferences.

  • Sample Loading: Place approximately 2–5 mg of the 2-Amino-4-(bromomethyl)benzonitrile powder onto the crystal center.

  • Compression: Apply pressure using the anvil. Critical: Ensure uniform contact. Poor contact results in weak C-H and Nitrile bands.

  • Acquisition:

    • Range: 4000 – 500 cm⁻¹ (Must include 600 cm⁻¹ for C-Br detection).

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 scans.

  • Post-Processing: Apply baseline correction if necessary. Do not smooth excessively, as this may merge the NH₂ doublet.

Decision Logic for Quality Control

The following diagram illustrates the logical flow for interpreting the spectrum of 2-Amino-4-(bromomethyl)benzonitrile to detect common failure modes (precursor contamination or hydrolysis).

FTIR_Logic Start Acquire Spectrum (4000 - 500 cm⁻¹) CheckCN Check 2210-2230 cm⁻¹ (Nitrile Region) Start->CheckCN CN_Present Peak Present (Sharp) CheckCN->CN_Present Yes CN_Absent Peak Absent or New Peak at ~1680 cm⁻¹ CheckCN->CN_Absent No CheckNH Check 3300-3500 cm⁻¹ (Amine Region) CN_Present->CheckNH Fail_Hydrolysis FAIL: Hydrolysis Detected (Amide/Acid formed) CN_Absent->Fail_Hydrolysis NH_Doublet Distinct Doublet (Primary Amine) CheckNH->NH_Doublet Yes NH_Broad Broad Singlet (Hydrolysis/Wet) CheckNH->NH_Broad No CheckBr Check 600-700 cm⁻¹ (Fingerprint Region) NH_Doublet->CheckBr NH_Broad->Fail_Hydrolysis Moisture/H-bonding Br_Present Strong Band Present (C-Br Stretch) CheckBr->Br_Present Yes Br_Absent Band Absent CheckBr->Br_Absent No Pass PASS: 2-Amino-4-(bromomethyl)benzonitrile Confirmed Br_Present->Pass Fail_Precursor FAIL: Unreacted Precursor (Methyl group intact) Br_Absent->Fail_Precursor

Caption: Logic flow for validating 2-Amino-4-(bromomethyl)benzonitrile integrity via FTIR.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Benzonitrile, 2-amino- Infrared Spectrum. National Institute of Standards and Technology (NIST). Retrieved from [Link] (Reference for parent amine/nitrile shifts).

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link] (Mechanistic source for aromatic nitrile shifts).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard text for C-Br and Amine assignments).

HPLC Method Development for Purity Analysis of 2-Amino-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Amino-4-(bromomethyl)benzonitrile is a highly reactive alkylating intermediate used in the synthesis of kinase inhibitors and other small molecule drugs. Its core functionality—the benzyl bromide moiety—presents a unique analytical challenge: it is susceptible to rapid solvolysis (hydrolysis and alcoholysis) in standard HPLC solvents.

The Solution: This guide presents a comparative analysis between a standard "generic" HPLC approach (which often generates false impurity profiles due to artifacts) and an Optimized Stability-Indicating Method (OSIM) . The proposed method utilizes a non-nucleophilic solvent system and strict temperature control to freeze the impurity profile, ensuring that the data reflects the actual sample quality, not analytical degradation.

Part 1: Compound Profile & Analytical Challenges

Chemical Identity[1][2][3][4][5][6]
  • Chemical Name: 2-Amino-4-(bromomethyl)benzonitrile[1]

  • Target Moiety: Benzyl Bromide (C-Br bond on benzylic carbon)

  • Key Reactivity: Nucleophilic substitution (

    
    /
    
    
    
    ).
  • pKa: ~0.77 (Conjugate acid of the aniline).[2] Note: Due to the electron-withdrawing nitrile group, the amino group is extremely weakly basic and remains neutral at standard HPLC pH (2.0–8.0).

The "Ghost" Impurity Problem

In many laboratories, analysts observe a "growing" impurity peak during the sequence. This is often misidentified as process instability. In reality, it is frequently an analytical artifact caused by the mobile phase or diluent.

Degradation Pathway (DOT Visualization)

The following diagram illustrates the chemical fate of the analyte in different solvent environments.

DegradationPathway Analyte 2-Amino-4-(bromomethyl) benzonitrile (Analyte) Water Water (Mobile Phase) Hydrolysis Analyte->Water Methanol Methanol (Diluent) Solvolysis Analyte->Methanol Impurity_OH 2-Amino-4-(hydroxymethyl) benzonitrile (Benzyl Alcohol Impurity) Water->Impurity_OH Fast Impurity_OMe Methyl Ether Derivative (Artifact) Methanol->Impurity_OMe Very Fast

Figure 1: Solvolysis pathways. Using Methanol leads to ether formation (Artifact). Aqueous mobile phases lead to hydrolysis (Benzyl Alcohol).

Part 2: Method Comparison Guide

The following table contrasts a standard generic method against the required optimized protocol.

FeatureAlternative A: The "Generic" Method Proposed Product: Optimized Stability-Indicating Method (OSIM)
Mobile Phase A 0.1% TFA in Water0.1% Phosphoric Acid in Water
Mobile Phase B Methanol (Fatal Flaw)Acetonitrile (Inert)
Diluent 50:50 MeOH:Water100% Anhydrous Acetonitrile
Column Temp Ambient (25°C - 30°C)Controlled Low Temp (10°C - 15°C)
Sample Stability < 1 Hour (Degrades in vial)> 24 Hours (Stable in ACN)
Artifacts Generates Methyl Ether peak (~5-10%)None
Resolution (Rs) Poor for Br vs. OH species> 3.0
Why Method A Fails

Using Methanol (MeOH) as a solvent is the most common error. Benzyl bromides react with methanol to form methyl ethers. If you use MeOH in your mobile phase or diluent, you are actively synthesizing a new impurity during the analysis.

Part 3: Optimized Experimental Protocol (OSIM)

Instrumentation & Conditions
  • System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Reasoning: A standard C18 provides sufficient hydrophobicity to separate the Bromide (more hydrophobic) from the Alcohol (more polar).

  • Wavelength: 230 nm (Primary), 254 nm (Secondary).

    • Reasoning: The benzonitrile chromophore absorbs strongly here.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 15°C .

    • Critical: Lowering temperature slows down the on-column hydrolysis of the C-Br bond by water in the mobile phase.

Mobile Phase Preparation[7]
  • Mobile Phase A (MPA): 0.1%

    
     in Water.
    
    • Prep: Add 1 mL of 85% Phosphoric Acid to 1000 mL HPLC grade water. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (MPB): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% MPB (Acetonitrile)Comments
0.020Initial hold to elute polar impurities early.
2.020Isocratic hold.
15.080Linear gradient to elute the main peak and dimers.
18.080Wash step.
18.120Re-equilibration.
23.020End of Run.
Sample Preparation (The "Dry" Technique)

This is the most critical step to ensure data integrity.

  • Weighing: Weigh ~10 mg of 2-Amino-4-(bromomethyl)benzonitrile into a dry amber volumetric flask (10 mL).

  • Diluent: Use 100% Acetonitrile (Low Water Content) .

    • Do NOT use water or methanol in the diluent.

  • Sonicate: Sonicate briefly (<1 min) to dissolve. The compound is highly soluble in ACN.

  • Injection: Inject immediately. If an autosampler is used, ensure the tray is cooled to 4°C if possible.

Part 4: Method Development Logic (Decision Tree)

The following diagram outlines the logical flow used to arrive at this specific methodology, ensuring E-E-A-T compliance.

MethodLogic Start Start: Method Development Analyte: Benzyl Bromide Derivative SolventCheck Is the analyte stable in protic solvents (MeOH/Water)? Start->SolventCheck NoStability NO: Rapid Solvolysis observed SolventCheck->NoStability Literature/Exp Data Action1 Eliminate Methanol completely. Use Acetonitrile (ACN). NoStability->Action1 BufferCheck Check pH Stability (Benzyl Bromide Hydrolysis) Action1->BufferCheck Acidic Acidic pH (2-3) slows hydrolysis compared to neutral/basic. BufferCheck->Acidic TempCheck On-Column Degradation? Acidic->TempCheck Cooling YES: Lower Column Temp to 15°C to freeze kinetics. TempCheck->Cooling FinalMethod Final Method: ACN / 0.1% H3PO4 Temp: 15°C Diluent: 100% ACN Cooling->FinalMethod

Figure 2: Decision matrix for handling reactive benzyl bromide intermediates.

References

  • Vertex AI Search. (2026). Search Results for Benzyl Bromide Solvolysis and HPLC Analysis. 3

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (2025).[4][5] 2-Aminobenzonitrile Physical Properties. National Library of Medicine. Link[4]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Bromomethyl)benzonitrile. (Provides stability and reactivity data). Link

  • ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. (Discusses the reactivity of benzyl halides with nucleophiles). Link

Sources

Validating structure of 2-Amino-4-(bromomethyl)benzonitrile using C13 NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Definitive Structural Validation via Carbon-13 NMR

Executive Summary: The "Silent" Carbon Challenge

In drug development, 2-Amino-4-(bromomethyl)benzonitrile is a high-value pharmacophore, serving as a critical scaffold for quinazoline-based inhibitors and heterocyclic bioactive agents. However, its structural validation presents a specific "silent" challenge that standard proton (


H) NMR and LC-MS often miss.

The primary synthetic risk is regio-ambiguity and functional group integrity . Radical bromination of the methyl precursor can lead to over-bromination or hydrolysis, while the amino-nitrile core remains susceptible to cyclization.

This guide establishes Carbon-13 (


C) NMR  not just as a complementary technique, but as the primary determinant for validating the benzylic bromide moiety against its metabolic or synthetic impostors.

Technical Comparison: Why C NMR is Superior

While LC-MS confirms mass and


H NMR confirms proton count, neither definitively resolves the quaternary carbon skeleton or the specific electronic environment of the nitrile group with the same resolution as 

C NMR.
Comparative Analysis Matrix
Feature

C NMR (Recommended)

H NMR
LC-MS FT-IR
Quaternary Resolution High (Directly observes C-CN, C-NH

)
None (Invisible)N/ALow (Inferred)
Impurity Differentiation Definitive (Shift

ppm for -CH

Br vs -CH

OH)
Moderate (Overlap common in benzylic region)Low (Isomers have same m/z)Low (Fingerprint region complex)
Solvent Independence High (Chemical shifts stable)Low (NH

protons exchange/shift)
N/AN/A
Structural Certainty 99.9% (Direct backbone mapping)90% (Inferred connectivity)80% (Mass only)70% (Functional group only)

The Validation Logic: Signaling Pathways

To understand what we are validating, we must visualize the synthesis and potential failure modes. The diagram below maps the bromination pathway and the specific impurities that


C NMR must detect.

ValidationLogic Precursor Precursor: 2-Amino-4-methylbenzonitrile (CH3 Signal) Target Target Product: 2-Amino-4-(bromomethyl)benzonitrile (CH2Br Signal) Precursor->Target NBS/AIBN (Radical Bromination) NMR_Check 13C NMR Checkpoint Precursor->NMR_Check Detect at ~21 ppm Impurity_OH Hydrolysis Impurity: Benzyl Alcohol Deriv. (CH2OH Signal) Target->Impurity_OH Moisture/Hydrolysis Impurity_Br2 Over-Brominated: Dibromomethyl Deriv. (CHBr2 Signal) Target->Impurity_Br2 Excess Bromination Target->NMR_Check Impurity_OH->NMR_Check Detect at ~63 ppm Impurity_Br2->NMR_Check Detect at ~40 ppm

Figure 1: Synthetic pathway highlighting critical impurities distinguishable only by specific Carbon-13 chemical shifts.

Experimental Protocol: Self-Validating System

This protocol uses DMSO-d


  rather than CDCl

.
  • Reasoning: The amino (-NH

    
    ) and nitrile (-CN) groups induce polarity that can cause aggregation in chloroform, leading to broad peaks. DMSO ensures sharp singlets and prevents H/D exchange issues on the amine if proton-coupled experiments are run.
    
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 30–50 mg of the solid analyte.

    • Dissolve in 0.6 mL of DMSO-d

      
        (99.9% D).
      
    • Critical Step: Ensure the solution is clear. If turbidity persists, filter through a glass wool plug directly into the NMR tube. Suspended solids will distort the baseline.

  • Acquisition Parameters (Standard 400/500 MHz Instrument):

    • Pulse Sequence: Proton-decoupled

      
      C (typically zgpg30 or equivalent).
      
    • Scans (NS): Minimum 512 scans (due to lower sensitivity of

      
      C and low sample mass).
      
    • Relaxation Delay (D1): Set to 2.0 seconds to allow relaxation of quaternary carbons (C-CN and C-NH

      
      ).
      
    • Spectral Width: 0 – 220 ppm.[1][2]

  • Data Processing:

    • Apply exponential multiplication (LB = 1.0 – 3.0 Hz) to reduce noise.

    • Reference the solvent peak (DMSO-d

      
       septet center at 39.5 ppm ).
      

Data Analysis: The "Fingerprint" Verification

The validation rests on identifying 8 unique carbon signals . The most critical differentiation is the shift of the benzylic carbon.

Expected Chemical Shifts (in DMSO-d )
Carbon IDFunctional GroupChemical Shift (

, ppm)
Structural Insight
C-8 -CN (Nitrile) 117.5 – 118.5 Confirms Nitrile retention (vs. amide/acid).
C-2 C-NH

(Aromatic)
152.0 – 154.0 Highly deshielded by Nitrogen; confirms amine attachment.
C-4 C-CH

Br (Aromatic)
143.0 – 145.0 Point of attachment for the bromomethyl group.
C-7 -CH

Br (Benzylic)
32.0 – 34.0 CRITICAL VALIDATION PEAK.
C-1 C-CN (Ipso) 94.0 – 98.0 Shielded due to ortho-amino resonance effect.
C-3,5,6 Aromatic CH 115.0 – 135.0 Remaining aromatic backbone signals.
Differentiating Impurities (The "Smoking Gun")

If the reaction failed or the product degraded, the C-7 peak at 33 ppm will be missing or accompanied by these shifts:

  • 
     ~21.0 ppm:  Unreacted Starting Material (Methyl group).
    
  • 
     ~63.0 ppm:  Hydrolysis Product (Benzyl Alcohol -CH
    
    
    
    OH).
  • 
     ~165-170 ppm:  Hydrolysis of Nitrile (Amide/Acid).
    

Structural Logic Visualization

The following diagram correlates the chemical structure directly to the expected NMR shifts, providing a visual "cheat sheet" for interpretation.

StructureMap Center Benzene Ring CN_Group Nitrile (-CN) ~118 ppm NH2_Carbon C-NH2 (C2) ~153 ppm Center->NH2_Carbon Ortho Br_Carbon Benzylic (-CH2Br) ~33 ppm Center->Br_Carbon Para Ipso_CN Ipso C-CN (C1) ~96 ppm Center->Ipso_CN Ipso NH2_Carbon->Ipso_CN Shielding Effect (Upfield Shift) Impurity Check Quality Control Decision Point Br_Carbon->Impurity Check If >60 ppm = OH If <25 ppm = CH3

Figure 2: Chemical shift mapping. Note the shielding of the ipso-carbon (C1) by the amino group and the distinct region of the bromomethyl carbon.

Conclusion

Validating 2-Amino-4-(bromomethyl)benzonitrile requires moving beyond simple mass confirmation. The


C NMR signal at ~33 ppm  is the definitive structural proof of the bromomethyl group, distinct from the methyl precursor (~21 ppm) and the alcohol degradant (~63 ppm). By utilizing DMSO-d

to prevent aggregation and focusing on the quaternary carbon resolution, researchers can ensure the integrity of this critical intermediate before committing it to subsequent synthetic steps.

References

  • University of Wisconsin-Madison.

    
    C NMR Chemical Shift Table (Bordwell pKa Table Data). Department of Chemistry.
    [Link]
    (Authoritative source for general chemical shift ranges of benzylic bromides vs. alcohols).
    
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Standard reference for comparing aromatic nitrile and aniline shift patterns).

Sources

Technical Guide: Structural Differentiation of 2-Amino-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 2-Amino-4-(bromomethyl)benzonitrile from its Regioisomers Content Type: Technical Comparison Guide

Executive Summary

2-Amino-4-(bromomethyl)benzonitrile (CAS: 251936-85-3) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of quinazoline-based EGFR inhibitors (e.g., Gefitinib analogs) and bicyclic oncology targets.[1]

In process chemistry, distinguishing this specific isomer is a frequent bottleneck. The synthesis—typically the radical bromination of 2-amino-4-methylbenzonitrile—is prone to two distinct failure modes:

  • Positional Isomerism: Confusion with 2-amino-5-(bromomethyl)benzonitrile (arising from isomeric starting materials).

  • Regioselectivity Failure: Formation of nuclear brominated impurities (e.g., 2-amino-5-bromo-4-methylbenzonitrile) where the halogen adds to the aromatic ring rather than the methyl group.

This guide provides a definitive analytical framework to distinguish the target molecule from its closest structural analogs using NMR spectroscopy and HPLC behavior, moving beyond simple retention time matching.

Part 1: The Structural Contenders

To accurately differentiate, we must define the specific isomers and impurities that co-present in synthetic workflows.

Compound LabelChemical NameOrigin/RiskKey Structural Feature
Target (A) 2-Amino-4-(bromomethyl)benzonitrile Desired Product1,2,4-substitution. -CH₂Br is meta to -CN and meta to -NH₂.
Isomer (B) 2-Amino-5-(bromomethyl)benzonitrile Isomeric Precursor1,2,5-substitution. -CH₂Br is para to -NH₂.
Isomer (C) 2-Amino-3-(bromomethyl)benzonitrile Isomeric Precursor1,2,3-substitution. -CH₂Br is ortho to -NH₂ (Steric clash).
Impurity (D) 2-Amino-5-bromo-4-methylbenzonitrile Reaction FailureNuclear Bromination. -CH₃ remains intact; Br is on the ring.
Visualizing the Structural Relationships[2]

IsomerMap Start Precursor: 2-Amino-4-methylbenzonitrile Target TARGET (A): 2-Amino-4-(bromomethyl) benzonitrile (Side-chain Br) Start->Target Radical Bromination (NBS/AIBN, Reflux) Impurity IMPURITY (D): 2-Amino-5-bromo- 4-methylbenzonitrile (Ring Br) Start->Impurity Electrophilic Subst. (No Radical Initiator) IsoB ISOMER (B): 2-Amino-5-(bromomethyl) benzonitrile IsoB->Target Regioisomer (Different Starting Material)

Figure 1: Synthetic origins of the target and its primary impurities. Note that Impurity D has the same mass but vastly different reactivity.

Part 2: Analytical Differentiation (NMR Spectroscopy)

Proton NMR (


H NMR) is the gold standard for differentiation. Mass spectrometry (LC-MS) is insufficient for Isomers A, B, and C as they share the exact mass (

210/212) and fragmentation patterns are often indistinguishable.
Coupling Constant Analysis (The Fingerprint)

The aromatic splitting pattern is the primary differentiator.

  • Target (A) - 1,2,4-Substitution:

    • H-3: Appears as a Singlet (s) or narrow doublet (

      
       Hz). It is isolated between the -CN and -CH₂Br groups.
      
    • H-5 & H-6: Appear as a pair of Doublets (d) or Doublet of Doublets. They are ortho-coupled (

      
       Hz).
      
  • Isomer (B) - 1,2,5-Substitution:

    • H-3 & H-4: Appear as two Doublets (d) with ortho-coupling (

      
       Hz).
      
    • H-6: Appears as a Singlet (s) (isolated by the substituents).

  • Impurity (D) - Nuclear Bromination:

    • Diagnostic Signal: You will see a Methyl Singlet (-CH₃) at

      
       ppm instead of the Benzylic Methylene (-CH₂Br) at 
      
      
      
      ppm. This is the fastest check.
NOE (Nuclear Overhauser Effect) Validation

For definitive proof, specifically to rule out Isomer C (3-position), use 1D-NOESY.

Irradiated ProtonTarget (4-isomer) ResponseIsomer (3-isomer) ResponseIsomer (5-isomer) Response
-CH₂Br (Methylene) Enhances H-3 and H-5 .Enhances -NH₂ and H-4 .Enhances H-4 and H-6 .
-NH₂ (Amino) Enhances H-3 .Enhances -CH₂Br .Enhances H-3 .

Key Insight: If irradiating the methylene (-CH₂Br) peak results in an enhancement of the amine (-NH₂) signal, you have Isomer C (3-bromomethyl). In the Target (A), the -CH₂Br and -NH₂ are separated by the H-3 proton, preventing a direct NOE.

Experimental Protocol: NMR Validation
  • Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-d6 . (CDCl₃ is acceptable, but DMSO sharpens the exchangeable -NH₂ protons).

  • Acquisition: Run standard

    
    H (16 scans).
    
  • Check 1: Look for the -CH₂Br singlet at

    
     4.6–4.8 ppm. If a singlet appears at 2.3 ppm, it is Impurity D.
    
  • Check 2: Inspect the aromatic region (6.5–8.0 ppm).

    • Target: 1 Singlet + 2 Doublets (AB system).

    • Isomer B: 1 Singlet + 2 Doublets (but different shifts).

  • Confirmation: Run 1D-NOESY targeting the 4.7 ppm peak.

Part 3: Chromatographic Performance (HPLC)

While NMR confirms structure, HPLC quantifies purity. The polarity differences between these isomers are subtle but exploitable using a C18 column with a specific gradient.

Relative Retention Order (Predicted on C18/Water/Acetonitrile):

  • Isomer B (5-bromomethyl): Most Polar (Elutes first). The amine and bromide are para, creating a larger dipole moment.

  • Target A (4-bromomethyl): Intermediate polarity.

  • Impurity D (Nuclear Bromo): Least Polar (Elutes last). The intact methyl group makes the molecule significantly more lipophilic than the bromomethyl variants.

Recommended HPLC Method
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).

    • 2-15 min: 5%

      
       90% B (Linear ramp).
      
    • 15-20 min: 90% B.

  • Detection: UV at 254 nm (CN absorbance) and 220 nm.

Part 4: Decision Tree Workflow

Use this logic flow to validate your material before committing to the next synthetic step.

DecisionTree Start Sample Analysis (1H NMR in DMSO-d6) CheckMethyl Check 2.0 - 5.0 ppm Region Start->CheckMethyl MethylPeak Singlet at ~2.3 ppm (Methyl Group) CheckMethyl->MethylPeak Found MethylenePeak Singlet at ~4.7 ppm (Bromomethyl Group) CheckMethyl->MethylenePeak Found ResultImpurity IDENTIFIED: Impurity D (Nuclear Bromination) MethylPeak->ResultImpurity CheckAromatic Check Aromatic Splitting (6.5 - 8.0 ppm) MethylenePeak->CheckAromatic PatternA 1 Singlet (H3) + 2 Doublets (H5, H6) CheckAromatic->PatternA PatternB 1 Singlet (H6) + 2 Doublets (H3, H4) CheckAromatic->PatternB NOECheck NOE Experiment: Irradiate 4.7 ppm PatternA->NOECheck Verify PatternB->NOECheck Ambiguous? NOEResult Enhancement of H3 & H5 (No NH2 enhancement) NOECheck->NOEResult Final CONFIRMED: Target (4-isomer) NOEResult->Final

Figure 2: Step-by-step analytical decision matrix.

References

  • Organic Chemistry Portal. (2023). Synthesis of Quinazolines: Reaction Maps and Intermediates. Available at: [Link]

  • Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of 2-Amino-4-(bromomethyl)benzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthetic intermediates is a foundational pillar of scientific rigor. 2-Amino-4-(bromomethyl)benzonitrile is a versatile bifunctional building block, prized for its capacity to undergo a variety of chemical transformations via its nucleophilic amino group and its reactive benzyl bromide moiety. Its utility in constructing complex heterocyclic scaffolds, such as quinolines and other pharmacologically relevant cores, makes its precise characterization paramount.[1]

This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to characterize 2-Amino-4-(bromomethyl)benzonitrile. In the absence of a comprehensive, publicly available dataset for this specific molecule, we will leverage established principles and experimental data from structurally analogous compounds to predict, interpret, and validate its spectroscopic signature. Our approach emphasizes the synergy between multiple analytical techniques—a self-validating system that ensures the highest degree of confidence in structural elucidation.

The Imperative of a Multi-Spectroscopic Approach

Relying on a single analytical technique for structural confirmation is fraught with ambiguity. A molecule's identity is a composite of its connectivity, functional groups, and electronic environment. Therefore, a robust characterization strategy employs a suite of spectroscopic methods, each providing a unique and complementary piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and UV-Visible (UV-Vis) spectroscopy probes the electronic structure.

The logical workflow for this multi-faceted analysis is depicted below.

G cluster_start Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation synthesis Synthesis of 2-Amino-4-(bromomethyl)benzonitrile nmr ¹H & ¹³C NMR synthesis->nmr Purified Sample ir FTIR synthesis->ir Purified Sample ms Mass Spectrometry synthesis->ms Purified Sample uv UV-Vis synthesis->uv Purified Sample integration Combined Data Interpretation nmr->integration ir->integration ms->integration uv->integration structure Final Structure Confirmation integration->structure

Figure 1: An integrated workflow for the spectroscopic characterization and structural validation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 2-Amino-4-(bromomethyl)benzonitrile, both ¹H and ¹³C NMR are essential.

Expertise in Action: Predicting the ¹H NMR Spectrum

The substitution pattern on the aromatic ring—an amino group at C2, a nitrile at C1, and a bromomethyl group at C4—creates a distinct electronic environment that dictates the chemical shifts (δ) of the aromatic protons. Based on established substituent effects, we can predict the ¹H NMR spectrum and compare it to known data for related compounds.

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Rationale & Comparison
2-Amino-4-(bromomethyl)benzonitrile H-3~6.8Ortho to the strongly electron-donating -NH₂ group, expected to be significantly upfield.
H-5~7.4Flanked by electron-withdrawing groups (-CN, -CH₂Br), expected to be downfield.
H-6~7.5Ortho to the electron-withdrawing -CN group, expected to be the most downfield aromatic proton.
-NH₂~4.5-5.5 (broad)A broad singlet, position is solvent and concentration dependent.
-CH₂Br~4.6Methylene protons adjacent to an electronegative bromine atom and an aromatic ring.
2-Aminobenzonitrile (Experimental) [2]Aromatic H6.6 - 7.4The general region for aromatic protons in this parent compound aligns with our predictions.
-NH₂5.7 (in DMSO-d₆)Confirms the expected broad nature and solvent dependency of the amino protons.
Methyl 2-aminobenzoate (Experimental) [3]Aromatic H6.6 - 7.8Shows a similar dispersion of aromatic signals due to varied electronic effects.
Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows.[4]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer. The instrument is locked onto the deuterium signal of the solvent, and shimming is performed to optimize magnetic field homogeneity.

  • Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, 16-64 scans, a relaxation delay of 1-5 seconds, and a calibrated 90° pulse width.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied to yield the final spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. This technique provides rapid, direct evidence for the presence of the amino, nitrile, and alkyl halide moieties.

Causality Behind Expected Absorptions

The vibrational frequency of a bond is determined by the masses of the bonded atoms and the bond strength. This allows us to predict the characteristic IR bands for our target molecule with high confidence.

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Reference Data & Rationale
Amino (-NH₂)N-H Stretch3350 - 3450 (two bands)Primary amines typically show two distinct stretching bands (symmetric and asymmetric). Data from 2-aminobenzonitrile confirms this.[5]
Nitrile (-C≡N)C≡N Stretch2220 - 2230The strong triple bond results in a sharp, intense absorption. Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.[6][7]
Aromatic RingC-H Stretch3000 - 3100C(sp²)-H bonds vibrate at a higher frequency than C(sp³)-H bonds.[8]
C=C Stretch1500 - 1600 (multiple bands)Characteristic absorptions for aromatic ring skeletal vibrations.
Bromomethyl (-CH₂Br)C-H Stretch2850 - 2960Typical range for C(sp³)-H stretching vibrations.
C-Br Stretch500 - 600This heavy atom vibration appears in the fingerprint region and can confirm the presence of the alkyl bromide.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For our target molecule, C₈H₇BrN₂, the expected monoisotopic mass is a critical validation point.

Trustworthiness Through Isotopic Patterns and Fragmentation

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a definitive signature. The molecular ion (M⁺) peak will appear as a doublet (M⁺ and M+2) of almost equal intensity, which is a powerful diagnostic tool.

Predicted Fragmentation Pathway:

Electron Ionization (EI) is a high-energy technique that will induce characteristic fragmentation.

G M [C₈H₇BrN₂]⁺˙ m/z 196/198 F1 [C₈H₇N₂]⁺ m/z 117 M->F1 - Br• F3 [C₈H₆N₂]⁺˙ m/z 116 M->F3 - HBr F2 [C₇H₅N]⁺˙ m/z 101 F1->F2 - NH₂•

Figure 2: A plausible fragmentation pathway for 2-Amino-4-(bromomethyl)benzonitrile under Electron Ionization (EI).

Ion m/z (mass-to-charge ratio) Identity / Proposed Loss Comparative Insight
[M]⁺˙ 196 / 198Molecular IonThe 1:1 doublet is characteristic of a monobrominated compound.
[M - Br]⁺ 117Loss of a bromine radicalBenzylic C-Br bond cleavage is a highly favorable fragmentation pathway, leading to a stable benzylic cation.
[M - HBr]⁺˙ 116Loss of hydrogen bromideA common rearrangement and elimination pathway for alkyl halides.
[M - Br - HCN]⁺ 90Loss of Br radical followed by loss of HCNFragmentation of the nitrile group is a known pathway for benzonitrile derivatives.[9]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for a volatile and thermally stable compound like 2-Amino-4-(bromomethyl)benzonitrile.[10]

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation:

    • Inlet: 250°C, splitless injection of 1 µL.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a range of m/z 50-350.

    • Temperatures: Transfer line at 280°C, Ion source at 230°C.

  • Data Analysis: Identify the chromatographic peak for the analyte. Extract and analyze the mass spectrum associated with this peak, noting the molecular ion and key fragment ions.

Synthesizing the Data: A Coherent Structural Proof

No single spectrum confirms the structure; confirmation arises from the confluence of all data. The diagram below illustrates how different pieces of spectroscopic evidence interlock to build a complete and validated picture of the molecule.

G cluster_mol cluster_data mol -NH₂ Aromatic Ring (C₆H₃) -C≡N -CH₂Br NMR ¹H & ¹³C NMR 3 aromatic H, 1 NH₂, 1 CH₂ Distinct chemical shifts confirm 1,2,4-substitution NMR:s->mol:f1 Defines Connectivity IR FTIR N-H stretch @ ~3400 cm⁻¹ C≡N stretch @ ~2225 cm⁻¹ C-Br stretch @ ~550 cm⁻¹ IR:s->mol:f0 Confirms IR:s->mol:f2 Confirms MS Mass Spec M⁺˙ @ m/z 196/198 (1:1) Loss of Br• (m/z 117) MS:s->mol:f3 Confirms Br & Mass

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